molecular formula C23H24F6N6O4 B15136886 Parp7-IN-15

Parp7-IN-15

Cat. No.: B15136886
M. Wt: 562.5 g/mol
InChI Key: BANSZVBMEHYKAV-GJZGRUSLSA-N
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Description

Parp7-IN-15 is a useful research compound. Its molecular formula is C23H24F6N6O4 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24F6N6O4

Molecular Weight

562.5 g/mol

IUPAC Name

4-[(2S)-2-[[3-oxo-3-[(10S)-5-(trifluoromethyl)-8-oxa-1,3,12-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-12-yl]propoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H24F6N6O4/c24-22(25,26)13-7-17-20(30-8-13)35-5-4-33(10-15(35)12-39-17)18(36)2-6-38-11-14-1-3-34(14)16-9-31-32-21(37)19(16)23(27,28)29/h7-9,14-15H,1-6,10-12H2,(H,32,37)/t14-,15-/m0/s1

InChI Key

BANSZVBMEHYKAV-GJZGRUSLSA-N

Isomeric SMILES

C1CN([C@@H]1COCCC(=O)N2CCN3[C@@H](C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F

Canonical SMILES

C1CN(C1COCCC(=O)N2CCN3C(C2)COC4=C3N=CC(=C4)C(F)(F)F)C5=C(C(=O)NN=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Parp7-IN-15: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-15 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways implicated in cancer progression and immune evasion. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, drawing upon data from preclinical studies of this compound and the closely related, extensively studied PARP7 inhibitor, RBN-2397. The guide details the inhibitor's impact on key signaling pathways, presents quantitative data in a structured format, and outlines representative experimental protocols for assessing its activity.

Core Mechanism of Action: Upregulation of Type I Interferon Signaling

The primary mechanism through which this compound is thought to exert its anti-cancer effects is by inhibiting PARP7's repressive function on the type I interferon (IFN-I) signaling pathway.[1][2][3][4] PARP7 acts as a negative regulator of this pathway, which is a critical component of the innate immune system's ability to detect and respond to cellular stress, including the presence of cytosolic nucleic acids that can accumulate in cancer cells.

Inhibition of PARP7 by compounds like this compound removes this "brake" on the IFN-I pathway, leading to a cascade of downstream effects that promote an anti-tumor microenvironment. This includes the enhanced production of IFN-β and the expression of interferon-stimulated genes (ISGs), such as CXCL10, which can attract immune cells to the tumor site.[5]

Key Molecular Targets and Signaling Pathways

1. The cGAS-STING-TBK1-IRF3 Pathway:

PARP7 has been shown to negatively regulate the IFN-I pathway by targeting components downstream of STING activation. One of the key targets is TANK-binding kinase 1 (TBK1). PARP7 can mono-ADP-ribosylate (MARylate) TBK1, which inhibits its kinase activity. By inhibiting PARP7, this compound prevents the MARylation of TBK1, allowing for its full activation and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other ISGs.

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PARP7_Inhibition_IFN_Pathway cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING senses cytosolic DNA activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates Parp7 PARP7 Parp7->TBK1 MARylates & inhibits Parp7_IN_15 This compound Parp7_IN_15->Parp7 IFNB IFN-β Gene pIRF3_dimer->IFNB activates transcription ISGs ISGs (e.g., CXCL10) pIRF3_dimer->ISGs activates transcription Secreted IFN-β Secreted IFN-β IFNB->Secreted IFN-β leads to Immune Cell Recruitment Immune Cell Recruitment ISGs->Immune Cell Recruitment Secreted IFN-β->Immune Cell Recruitment

Caption: this compound restores Type I Interferon signaling by inhibiting PARP7-mediated suppression of TBK1.

2. Aryl Hydrocarbon Receptor (AHR) Signaling:

PARP7 is a transcriptional target of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In a negative feedback loop, PARP7 can MARylate AHR, leading to its degradation. Inhibition of PARP7 with compounds like RBN-2397 has been shown to increase the nuclear accumulation of AHR and enhance the transcription of AHR target genes. This interplay is significant as AHR signaling can have context-dependent roles in cancer, and its modulation by PARP7 inhibitors may contribute to their therapeutic effects.

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PARP7_AHR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus AHR_ligand AHR Ligand AHR AHR AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT translocates & dimerizes with ARNT Proteasomal_Degradation Proteasomal Degradation AHR->Proteasomal_Degradation AHR_target_genes AHR Target Genes (e.g., CYP1A1, PARP7) AHR_ARNT->AHR_target_genes activates transcription Parp7 PARP7 AHR_target_genes->Parp7 includes Parp7->AHR MARylates, leading to Parp7_IN_15 This compound Parp7_IN_15->Parp7 inhibits

Caption: this compound disrupts the negative feedback loop between PARP7 and AHR, enhancing AHR signaling.

3. Regulation of Protein Stability: FRA1 and Androgen Receptor (AR):

Recent studies have revealed that PARP7 can regulate the stability of other proteins through MARylation, which can either mark them for degradation or protect them from it.

  • FRA1 (Fos-related antigen 1): In some cancer cells, PARP7-mediated MARylation stabilizes the transcription factor FRA1, preventing its proteasomal degradation. FRA1 can suppress the expression of genes involved in apoptosis and immune signaling. Inhibition of PARP7 leads to FRA1 degradation, thereby promoting cancer cell death.

  • Androgen Receptor (AR): In prostate cancer, PARP7 can MARylate the androgen receptor, leading to its degradation and creating a negative feedback loop on androgen signaling. PARP7 inhibition can stabilize AR, an effect that could have therapeutic implications in different contexts of prostate cancer.

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PARP7_Protein_Stability cluster_fra1 FRA1 Regulation cluster_ar AR Regulation (Prostate Cancer) Parp7_IN_15 This compound Parp7 PARP7 Parp7_IN_15->Parp7 inhibits FRA1 FRA1 Parp7->FRA1 MARylates & stabilizes AR Androgen Receptor (AR) Parp7->AR MARylates, leading to Proteasomal_Degradation_FRA1 Proteasomal Degradation Apoptosis_Immune_Signaling Apoptosis & Immune Signaling Genes FRA1->Apoptosis_Immune_Signaling represses Proteasomal_Degradation_AR Proteasomal Degradation AR->Proteasomal_Degradation_AR Androgen_Signaling Androgen Signaling AR->Androgen_Signaling mediates

Caption: this compound modulates the stability of FRA1 and the Androgen Receptor by inhibiting their PARP7-mediated MARylation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related inhibitor RBN-2397.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50Source
This compound PARP7Biochemical0.56 nM
RBN-2397PARP7Biochemical<3 nM

Table 2: Cellular Activity of RBN-2397

Cell LineAssay TypeEffectEC50 / IC50Source
NCI-H1373 (Lung Cancer)Cell ProliferationInhibition20 nM (IC50)
NCI-H1373 (Lung Cancer)p-STAT1 InductionRestoration of IFN-I responseDose-dependent
Various Cancer Cell LinesCell MARylationInhibition1 nM (EC50)
CT26 (Colon Carcinoma)p-STAT1 InductionRestoration of IFN-I responseDose-dependent
CT26 (Colon Carcinoma)CXCL10 mRNA InductionRestoration of IFN-I responseDose-dependent

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies reported for the well-characterized PARP7 inhibitor RBN-2397, the following are representative protocols for key experiments.

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Experimental_Workflow start Start: Select Cancer Cell Line treatment Treat cells with this compound (dose-response and time-course) start->treatment biochemical_assay Biochemical Assay (e.g., PARP7 Chemiluminescent Assay) treatment->biochemical_assay Assess direct inhibition cellular_assays Cellular Assays treatment->cellular_assays data_analysis Data Analysis and Interpretation biochemical_assay->data_analysis western_blot Western Blot Analysis (p-TBK1, p-IRF3, p-STAT1, FRA1, AHR) cellular_assays->western_blot qpcr RT-qPCR (IFN-β, ISGs like CXCL10, AHR target genes) cellular_assays->qpcr cell_viability Cell Viability/Proliferation Assay (e.g., MTT, Crystal Violet) cellular_assays->cell_viability immunofluorescence Immunofluorescence (Nuclear translocation of IRF3, AHR) cellular_assays->immunofluorescence western_blot->data_analysis qpcr->data_analysis cell_viability->data_analysis immunofluorescence->data_analysis end End: Determine Mechanism of Action data_analysis->end

Caption: A general experimental workflow for characterizing the cellular effects of this compound.

Cell Viability/Proliferation Assay (e.g., MTT or Crystal Violet)

Objective: To determine the effect of this compound on cancer cell growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1373, OVCAR4) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Crystal Violet Assay:

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with crystal violet solution.

    • Wash the plates to remove excess stain.

    • Solubilize the stain and measure the absorbance at a wavelength appropriate for crystal violet.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status and protein levels of key signaling molecules.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and for different time points. A positive control, such as a STING agonist (e.g., cGAMP), may be used to induce the IFN-I pathway.

  • Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-TBK1, TBK1, p-IRF3, IRF3, p-STAT1, STAT1, FRA1, AHR, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed to quantify changes in protein levels or phosphorylation.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the transcription of target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., IFNB1, CXCL10, CYP1A1, and a housekeeping gene like GAPDH or ACTB).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control-treated cells.

Conclusion

This compound is a potent PARP7 inhibitor with a multifaceted mechanism of action in cancer cells. Its primary role in derepressing the Type I Interferon signaling pathway positions it as a promising immuno-oncology agent. Furthermore, its influence on AHR signaling and the stability of key transcription factors like FRA1 and AR suggests broader therapeutic potential across various cancer types. The experimental frameworks provided here offer a basis for further investigation into the precise molecular consequences of PARP7 inhibition with this compound, facilitating its continued development as a novel anti-cancer therapeutic.

References

Parp7-IN-15: A Potent and Selective Inhibitor of PARP7 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Parp7-IN-15 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose to target proteins. Emerging research has identified PARP7 as a critical negative regulator of the type I interferon (IFN) signaling pathway, a key component of the innate immune response to cancer. By inhibiting PARP7, this compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising therapeutic agent for various solid tumors. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound and its analogs.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of PARP7, binding to the enzyme's active site and preventing the transfer of ADP-ribose from NAD+ to its protein substrates. The primary consequence of PARP7 inhibition is the restoration of type I interferon signaling within the tumor microenvironment.

PARP7 negatively regulates the cGAS-STING pathway, a critical sensor of cytosolic DNA, which is often present in cancer cells due to genomic instability. PARP7 is believed to directly mono-ADP-ribosylate (MARylate) and inhibit TBK1, a key kinase downstream of STING, thereby suppressing the phosphorylation and activation of the transcription factor IRF3 and subsequent production of type I interferons.

By inhibiting PARP7, this compound lifts this brake on the cGAS-STING pathway, leading to:

  • Increased TBK1 and IRF3 activation: This results in the enhanced production of type I interferons, such as IFN-β.

  • Upregulation of Interferon-Stimulated Genes (ISGs): Type I interferons signal through the IFNAR receptor, leading to the phosphorylation of STAT1 and the expression of a suite of ISGs, including the chemokine CXCL10.

  • Enhanced Anti-Tumor Immunity: The secretion of CXCL10 attracts cytotoxic T lymphocytes (CTLs) to the tumor, leading to an inflamed tumor microenvironment and enhanced immune-mediated tumor cell killing.

Beyond its role in innate immunity, PARP7 has also been implicated in the regulation of nuclear receptor signaling, including the androgen receptor (AR) and estrogen receptor (ER). Inhibition of PARP7 can therefore have direct effects on cancer cell proliferation in hormone-dependent cancers.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its well-characterized analog, RBN-2397.

CompoundTargetIC50 (nM)Assay TypeReference
This compound PARP70.56Biochemical Assay[1]
RBN-2397 PARP7<3Biochemical Assay[2]
(S)-XY-05 PARP74.5Biochemical Assay

Table 1: In Vitro Potency of PARP7 Inhibitors

CompoundCell LineEC50 (nM)Assay TypeReference
RBN-2397NCI-H137320Cell Proliferation[2]
RBN-2397Various1Cellular MARylation[2]
RBN-2397PC3-AR~1-3Inhibition of AR ADP-ribosylation

Table 2: Cellular Activity of RBN-2397

CompoundAnimal ModelDose (mg/kg)AdministrationTumor Growth Inhibition (TGI)Reference
RBN-2397CT26 Syngeneic3-100Oral, once dailyDose-dependent, complete regressions at 100 mg/kg
(S)-XY-05CT26 SyngeneicNot specifiedOral83%

Table 3: In Vivo Efficacy of PARP7 Inhibitors

Signaling Pathways and Experimental Workflows

PARP7_Signaling_Pathway PARP7-Mediated Regulation of Type I Interferon Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ecm Extracellular Matrix cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 (dimer) pIRF3->pIRF3_dimer PARP7 PARP7 PARP7->TBK1 MARylates & inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits dsDNA Cytosolic dsDNA dsDNA->cGAS activates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription IFNB IFN-β IFNB_gene->IFNB transcribed & translated IFNB_ecm IFN-β IFNB->IFNB_ecm secreted ISRE ISRE ISGs ISGs (e.g., CXCL10) ISRE->ISGs activates transcription STAT1 STAT1 pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->ISRE binds CXCL10_ecm CXCL10 ISGs->CXCL10_ecm secreted IFNAR IFNAR IFNB_ecm->IFNAR binds JAK_STAT JAK/STAT IFNAR->JAK_STAT activates JAK_STAT->STAT1 phosphorylates CTL Cytotoxic T Cell CXCL10_ecm->CTL recruits

Caption: PARP7 negatively regulates type I interferon signaling.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture CT26 Cell Culture cell_injection Subcutaneous Injection of CT26 cells into BALB/c mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia tumor_weight Tumor Weight Measurement euthanasia->tumor_weight tme_analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC, ELISA) euthanasia->tme_analysis

Caption: Workflow for in vivo efficacy studies.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

This compound belongs to the class of indazole-7-carboxamide derivatives. The following is a generalized synthetic scheme based on the synthesis of similar PARP inhibitors.

  • Step 1: Synthesis of the Indazole Core: A substituted 2-aminobenzonitrile is reacted with a hydrazine derivative under acidic conditions to yield the indazole core structure.

  • Step 2: Halogenation: The indazole core is halogenated at the 7-position, typically using N-bromosuccinimide or N-chlorosuccinimide.

  • Step 3: Suzuki Coupling: The halogenated indazole is coupled with a boronic acid or ester derivative via a Suzuki coupling reaction to introduce the desired substituent at the 2-position.

  • Step 4: Carboxylation: The 7-position is carboxylated, often through a Grignard reaction with carbon dioxide or by palladium-catalyzed carbonylation.

  • Step 5: Amide Coupling: The resulting carboxylic acid is activated (e.g., with HATU or EDC/HOBt) and coupled with the desired amine to form the final indazole-7-carboxamide product, this compound.

  • Purification and Characterization: The final compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

PARP7 Chemiluminescent Assay for IC50 Determination

This protocol is adapted from commercially available PARP7 assay kits.

  • Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed and blocked.

  • Compound Preparation: this compound is serially diluted in assay buffer to a range of concentrations.

  • Enzyme Reaction: Recombinant PARP7 enzyme and a biotinylated NAD+ substrate are added to the wells containing the diluted inhibitor. The reaction is incubated at room temperature.

  • Detection: Streptavidin-HRP is added to the wells, followed by a chemiluminescent substrate.

  • Data Acquisition: The chemiluminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for STAT1 Phosphorylation
  • Cell Culture and Treatment: Cancer cells (e.g., NCI-H1373) are seeded in 6-well plates and allowed to adhere. Cells are then treated with various concentrations of this compound for a specified time.

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an ECL substrate and an imaging system.

CXCL10 ELISA
  • Sample Preparation: Tumor lysates or cell culture supernatants are collected and diluted as necessary.

  • Assay Procedure:

    • A pre-coated 96-well plate is incubated with standards and samples.

    • A biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A TMB substrate is added to develop color.

    • The reaction is stopped with a stop solution.

  • Data Acquisition: The absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated, and the concentration of CXCL10 in the samples is determined.

In Vivo Efficacy in a Syngeneic Mouse Model (CT26)
  • Cell Culture: CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of BALB/c mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Treatment: this compound is formulated in an appropriate vehicle and administered orally once daily. The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration, IHC for protein expression, or ELISA for cytokine levels).

Conclusion

This compound is a potent and selective inhibitor of PARP7 with a clear mechanism of action centered on the activation of the type I interferon signaling pathway. Preclinical data for this compound and its analogs demonstrate significant anti-tumor efficacy, both as a monotherapy and potentially in combination with immune checkpoint inhibitors. The detailed protocols provided in this guide offer a framework for the further investigation and development of this promising new class of cancer therapeutics.

References

Parp7-IN-15: A Technical Guide to a Potent and Selective PARP7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-15, also known as Compound 18, is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7, a mono-ADP-ribosyltransferase, has emerged as a compelling therapeutic target in oncology due to its role in suppressing the innate immune response within the tumor microenvironment.[3] By inhibiting PARP7, this compound restores type I interferon (IFN) signaling, a critical pathway for anti-tumor immunity. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound was developed as part of a program to create tricyclic PARP7 inhibitors with improved potency and selectivity over earlier compounds like RBN-2397, which has entered clinical trials.[4] The discovery of this compound represents a significant advancement in the development of PARP7-targeted therapies.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general approach for creating similar tricyclic PARP7 inhibitors involves multi-step organic synthesis. The synthesis of related compounds, such as novel indazole-7-carboxamide derivatives, has been achieved through strategies like rigid constraint to enhance potency and selectivity.[5] The synthesis of PARP inhibitors often involves the construction of a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor, followed by the addition of various functional groups to optimize binding affinity and pharmacokinetic properties.

Quantitative Data

A summary of the key quantitative data for this compound and related compounds is presented below, allowing for easy comparison.

CompoundTargetIC50 (nM)Cellular IC50 (nM)Cell LineOral Bioavailability (%)
This compound (Compound 18) PARP7 0.56 4.1 NCI-H1373 Not Available
RBN-2397PARP7<3Not AvailableNCI-H137325.67 (mice)
(S)-XY-05PARP74.5Not AvailableNot Available94.60 (mice)

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PARP7. PARP7 negatively regulates the type I interferon (IFN) signaling pathway, which plays a crucial role in the innate immune response to cancer. By inhibiting PARP7, this compound lifts this suppression, leading to the activation of the IFN pathway and subsequent anti-tumor immune responses.

Signaling Pathway

The inhibition of PARP7 by this compound leads to the activation of the cGAS-STING pathway, a key sensor of cytosolic DNA, which is often present in cancer cells due to genomic instability. This activation results in the production of type I interferons, which in turn stimulate an anti-tumor immune response.

PARP7_Inhibition_Pathway cluster_tumor_cell Tumor Cell This compound This compound PARP7 PARP7 This compound->PARP7 Inhibits cGAS-STING_Pathway cGAS-STING_Pathway PARP7->cGAS-STING_Pathway Suppresses Type_I_IFN_Production Type_I_IFN_Production cGAS-STING_Pathway->Type_I_IFN_Production Activates Anti-tumor_Immunity Anti-tumor_Immunity Type_I_IFN_Production->Anti-tumor_Immunity

PARP7 Inhibition and Activation of Anti-Tumor Immunity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.

PARP7 Enzymatic Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against PARP7 was likely determined using a biochemical assay. While the specific protocol for this compound is not published, a general method for determining the IC50 of PARP inhibitors is as follows:

Objective: To determine the concentration of this compound required to inhibit 50% of PARP7 enzymatic activity.

Materials:

  • Recombinant human PARP7 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • This compound (serially diluted)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with Histone H1 and block non-specific binding sites.

  • Add serially diluted this compound to the wells.

  • Add recombinant PARP7 enzyme to the wells and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubate to allow for the ADP-ribosylation of Histone H1.

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to detect the biotinylated ADP-ribose incorporated onto Histone H1.

  • Wash the wells and add a chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NCI-H1373 Xenograft Model for In Vivo Efficacy

In vivo efficacy of PARP7 inhibitors is often evaluated using xenograft models. The NCI-H1373 non-small cell lung cancer cell line is a common model for these studies.

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • NCI-H1373 cells

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture NCI-H1373 cells under standard conditions.

  • Harvest and resuspend the cells in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage) to the treatment group according to a defined dosing schedule. Administer the vehicle to the control group.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Pharmacokinetic Studies in Mice

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • CD-1 or other appropriate mouse strain

  • Dosing vehicles for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer a single dose of this compound to mice via IV and PO routes.

  • Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Determine the oral bioavailability by comparing the AUC from the PO and IV administration routes.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture NCI-H1373 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Parp7-IN-15 and its Role in the Cellular Response to DNA Damage: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Parp7-IN-15, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). While the broader PARP family, particularly PARP1 and PARP2, are well-established players in the direct repair of DNA damage, PARP7's role is more nuanced and appears to be predominantly regulatory. This document consolidates the current understanding of PARP7's indirect involvement in the DNA damage response (DDR), leveraging data from studies on this compound and the structurally related inhibitor, RBN2397. We present key quantitative data, detailed experimental protocols for assessing the inhibitor's effects, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to PARP7: Beyond Direct DNA Repair

The Poly(ADP-ribose) Polymerase (PARP) superfamily comprises a group of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. While PARP1 and PARP2 are central to the repair of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), PARP7 (also known as TIPARP) is a mono-ADP-ribosyltransferase (MARylating enzyme) with distinct cellular functions[1][2].

Emerging evidence suggests that PARP7 is not a primary direct responder to DNA damage in the same vein as PARP1/2. Instead, its influence on the DNA damage response appears to be indirect, primarily through two recognized mechanisms:

  • Regulation of Gene Transcription: PARP7 has been shown to MARylate and regulate the activity of several transcription factors, including the Androgen Receptor (AR), Estrogen Receptor (ER), and the Aryl Hydrocarbon Receptor (AHR)[1][2]. By modulating the expression of genes involved in cell cycle progression, apoptosis, and stress responses, PARP7 can indirectly influence a cell's capacity to cope with genotoxic stress.

  • Modulation of Innate Immune Signaling: A significant body of research has highlighted PARP7 as a negative regulator of the type I interferon (IFN) signaling pathway[1]. This pathway is crucial for antiviral defense and has been increasingly implicated in the response to cellular stress, including DNA damage, and in mediating anti-tumor immunity.

A direct role for PARP7 in DNA repair pathways has not been definitively established through experimental evidence. However, proteomic studies have identified several DNA repair proteins, including PARP1 and PARP2, as potential substrates for PARP7-mediated MARylation, suggesting a potential regulatory crosstalk between these enzymes.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as Compound 18) is a highly potent and selective small molecule inhibitor of PARP7. Its selectivity is a key feature, allowing for the specific interrogation of PARP7 function without the confounding effects of inhibiting other PARP family members, most notably PARP1 and PARP2.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related, extensively studied PARP7 inhibitor, RBN2397.

Inhibitor Target Assay Type IC50 / EC50 Cell Line Reference
This compound PARP7Biochemical Assay0.56 nM-
This compound-Antiproliferative4.1 nMNCI-H1373
RBN2397 PARP7Biochemical Assay<3 nM-
RBN2397PARP7Cellular MARylation2 nMCT26
RBN2397PARP1Cellular PARylation>600 nMCT26
RBN2397-Antiproliferative20 nMNCI-H1373
RBN2397-Antiproliferative727.2 nMOVCAR4
RBN2397-Antiproliferative1159 nMOVCAR3

Table 1: In vitro and cellular potency of PARP7 inhibitors.

Cell Line Treatment Effect Reference
PC3-ARRBN2397 + AndrogenGrowth inhibition
VCaPRBN2397 + AndrogenGrowth inhibition
CWR22Rv1RBN2397 + AndrogenGrowth inhibition
OVCAR4RBN2397 + PaclitaxelSynergistic inhibition of proliferation and migration
OVCAR3RBN2397 + PaclitaxelSynergistic inhibition of proliferation and migration
NCI-H1373RBN2397Restoration of type I IFN response (increased STAT1 phosphorylation)
CT26RBN2397Induction of Type I IFN signaling (increased STAT1 phosphorylation)
Prostate Cancer CellsRBN2397Induction of PARP7 trapping on chromatin

Table 2: Cellular effects of the PARP7 inhibitor RBN2397.

Signaling Pathways and Mechanisms of Action

The role of this compound in the DNA damage response is likely multifaceted and indirect. The following diagrams illustrate the key signaling pathways influenced by PARP7 and a proposed model for its indirect impact on DNA damage responses.

PARP7_Signaling_Pathways PARP7 Signaling and its Indirect Link to DNA Damage Response cluster_DDR DNA Damage Response cluster_PARP7 PARP7-Mediated Regulation cluster_Cellular_Outcomes Cellular Outcomes of PARP7 Inhibition DNA_Damage DNA Damage PARP1_PARP2 PARP1/PARP2 DNA_Damage->PARP1_PARP2 activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_DDR Apoptosis DNA_Damage->Apoptosis_DDR BER Base Excision Repair PARP1_PARP2->BER initiates HR Homologous Recombination PARP1_PARP2->HR modulates NHEJ Non-Homologous End Joining PARP1_PARP2->NHEJ modulates PARP7 PARP7 PARP7->PARP1_PARP2 potentially MARylates (regulatory crosstalk) Transcription_Factors Transcription Factors (AR, AHR, ER) PARP7->Transcription_Factors MARylates & regulates TBK1 TBK1 PARP7->TBK1 inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits Altered_Gene_Expression Altered Gene Expression (Cell Cycle, Apoptosis) Transcription_Factors->Altered_Gene_Expression IFN_Signaling Type I Interferon Signaling STAT1 STAT1 IFN_Signaling->STAT1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->IFN_Signaling activates Enhanced_Immunity Enhanced Anti-Tumor Immunity STAT1->Enhanced_Immunity Altered_Gene_Expression->Cell_Cycle_Arrest influences Altered_Gene_Expression->Apoptosis_DDR influences

Caption: PARP7 signaling and its indirect link to the DNA damage response.

PARP Trapping: A Potential Mechanism

A key mechanism of action for clinically approved PARP1/2 inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1/2-DNA complex, leading to the formation of toxic DNA lesions. Studies with RBN2397 have shown that it can induce the trapping of PARP7 on chromatin. This suggests that, similar to PARP1/2 inhibitors, the cytotoxic effects of this compound may, in part, be mediated by the formation of PARP7-DNA complexes that interfere with DNA replication and transcription, ultimately leading to cell death, particularly in cells with underlying vulnerabilities.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in the cellular response to DNA damage. These protocols are based on established methods for evaluating PARP inhibitors.

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the diluted this compound or vehicle control (e.g., DMSO).

  • Incubate the plate for a specified duration (e.g., 72 hours).

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_inhibitor Prepare serial dilutions of this compound adhere->prepare_inhibitor treat_cells Treat cells with This compound adhere->treat_cells prepare_inhibitor->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add MTT/WST-1 reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability with this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Immunofluorescence for DNA Damage Foci (γH2AX Staining)

This method visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (optional, e.g., etoposide)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound, with or without a DNA damaging agent, for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides with antifade medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique assesses the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing.

  • Incubate on ice for at least 30 minutes.

  • Wash the fixed cells to remove ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a valuable tool for dissecting the specific functions of PARP7. While its role in the DNA damage response is not as direct as that of PARP1/2 inhibitors, its ability to modulate transcription, influence immune signaling, and potentially trap PARP7 on chromatin suggests it can significantly impact a cell's ability to respond to and survive genotoxic stress.

Future research should focus on:

  • Elucidating the specific DNA repair proteins that are substrates for PARP7-mediated MARylation and the functional consequences of this modification.

  • Investigating the potential for synthetic lethality between this compound and specific DNA repair deficiencies beyond the well-trodden BRCA1/2 axis.

  • Exploring the combinatorial efficacy of this compound with various DNA damaging agents and other targeted therapies to enhance anti-cancer effects.

A deeper understanding of the intricate crosstalk between PARP7 and the broader DNA damage response network will be crucial for the rational design of novel therapeutic strategies leveraging PARP7 inhibition.

References

Parp7-IN-15: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-15 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] With an in-vitro IC50 of 0.56 nM, this compound presents a powerful tool for investigating the cellular functions of PARP7 and holds therapeutic potential, particularly in oncology.[1] PARP7 has emerged as a critical regulator of diverse biological processes, including innate immunity, hormone receptor signaling, and cellular stress responses.[2][3] This technical guide provides an in-depth overview of the core biological pathways affected by the inhibition of PARP7 with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. For the purpose of this guide, data from the well-characterized and functionally similar PARP7 inhibitor, RBN-2397, is used to supplement the understanding of this compound's biological effects.

Core Biological Pathways Modulated by this compound

Inhibition of PARP7 by this compound leads to significant perturbations in several key signaling pathways. The primary mechanisms of action revolve around the prevention of mono-ADP-ribosylation of PARP7's substrate proteins, which in turn affects their stability, localization, and function. The most well-documented pathways impacted are:

  • Type I Interferon (IFN-I) Signaling: PARP7 is a negative regulator of the innate immune response.[4] It MARylates and inactivates TANK-binding kinase 1 (TBK1), a key kinase in the cGAS-STING pathway that senses cytosolic nucleic acids and triggers the production of type I interferons. Inhibition of PARP7 with compounds like this compound removes this brake, leading to enhanced TBK1 autophosphorylation, subsequent phosphorylation and activation of the transcription factor IRF3, and ultimately, a robust type I interferon response. This restored IFN-I signaling can directly inhibit tumor cell proliferation and activate an anti-tumor immune response.

  • Androgen Receptor (AR) Signaling: In prostate cancer, PARP7 plays a crucial role in a negative feedback loop that controls androgen receptor (AR) activity. PARP7 is a direct target gene of the AR, and upon its induction by androgens, PARP7 mono-ADP-ribosylates the AR on cysteine residues. This modification marks the AR for degradation by the proteasome, a process mediated by the ubiquitin E3 ligase DTX2 which recognizes the ADP-ribosyl degron. Inhibition of PARP7 with this compound stabilizes AR protein levels and disrupts this negative feedback, leading to altered expression of AR target genes.

  • Aryl Hydrocarbon Receptor (AHR) Signaling: PARP7 is involved in a negative feedback loop that regulates the activity of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. AHR activation induces the expression of PARP7, which in turn MARylates AHR, leading to its proteasomal degradation. By inhibiting PARP7, this compound prevents this degradation, resulting in the accumulation of nuclear AHR and enhanced transcription of AHR target genes.

  • Estrogen Receptor (ER) Signaling: In breast cancer, PARP7 negatively regulates the activity of Estrogen Receptor α (ERα). PARP7 can mono-ADP-ribosylate ERα, which promotes its degradation. Treatment with a PARP7 inhibitor like this compound stabilizes ERα protein levels and can lead to increased expression of ERα target genes.

Quantitative Data on PARP7 Inhibition

The following tables summarize key quantitative data on the effects of PARP7 inhibition, primarily using RBN-2397 as a representative inhibitor.

InhibitorTargetAssayIC50 / EC50 / KdCell Line / SystemReference
This compoundPARP7In-vitro enzymatic assayIC50: 0.56 nMRecombinant enzyme
RBN-2397PARP7In-vitro enzymatic assayIC50: <3 nMRecombinant enzyme
RBN-2397PARP7Cellular MARylation assayEC50: 1 nMNCI-H1373
RBN-2397PARP7Binding assayKd: 0.001 µMRecombinant enzyme
RBN-2397PARP1Cellular PARylation assayIC50: >300x selectivity over PARP7CT26
RBN-2397PARP2In-vitro enzymatic assayIC50: 30.3 nMRecombinant enzyme
RBN-2397Cell ProliferationCell viability assayIC50: 20 nMNCI-H1373

Table 1: Potency and Selectivity of PARP7 Inhibitors

PathwayEffect of PARP7 InhibitionKey ReadoutQuantitative ChangeCell LineReference
IFN-I SignalingActivationSTAT1 PhosphorylationDose-dependent increaseNCI-H1373
IFN-I SignalingActivationIFN-β, MX1, IFIT1, CXCL10 mRNASignificant increaseNCI-H1373 xenografts
AR SignalingStabilization of ARAR protein levelsIncreased levels with RBN-2397 treatmentVCaP
AHR SignalingActivationCYP1A1, CYP1B1 mRNAIncreased levels with RBN-2397 treatmentNCI-H1373
ER SignalingStabilization of ERαGREB1 mRNA (ERα target)Increased levels with E2 + RBN-2397MCF-7

Table 2: Effects of PARP7 Inhibition on Signaling Pathways

Mandatory Visualizations

Signaling Pathway Diagrams

Type_I_Interferon_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS_STING cGAS-STING TBK1 TBK1 cGAS_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 dimer pIRF3->pIRF3_dimer PARP7 PARP7 PARP7->TBK1 MARylates (inactivates) Parp7_IN_15 This compound Parp7_IN_15->PARP7 IFNB_gene IFNB gene pIRF3_dimer->IFNB_gene activates transcription cluster_nucleus cluster_nucleus IFN_beta IFN-β IFNB_gene->IFN_beta cluster_cytosol cluster_cytosol

Caption: Type I Interferon Signaling Pathway and PARP7 Inhibition.

Androgen_Receptor_Signaling cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen PARP7_gene PARP7 gene AR_Androgen->PARP7_gene induces transcription MAR_AR MARylated AR AR_Androgen->MAR_AR AR_target_genes AR Target Genes AR_Androgen->AR_target_genes regulates transcription PARP7 PARP7 PARP7_gene->PARP7 PARP7->AR_Androgen MARylates DTX2 DTX2 (E3 Ligase) MAR_AR->DTX2 recruits Proteasome Proteasome MAR_AR->Proteasome degradation DTX2->MAR_AR ubiquitinates Parp7_IN_15 This compound Parp7_IN_15->PARP7

Caption: Androgen Receptor Signaling Negative Feedback Loop.

AHR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus AHR_ligand AHR Ligand AHR AHR AHR_ligand->AHR AHR_active Active AHR AHR->AHR_active translocates PARP7_gene PARP7 gene AHR_active->PARP7_gene induces transcription MAR_AHR MARylated AHR AHR_active->MAR_AHR Xenobiotic_response_genes Xenobiotic Response Genes AHR_active->Xenobiotic_response_genes activates transcription PARP7 PARP7 PARP7_gene->PARP7 PARP7->AHR_active MARylates Proteasome Proteasome MAR_AHR->Proteasome degradation Parp7_IN_15 This compound Parp7_IN_15->PARP7

Caption: Aryl Hydrocarbon Receptor Signaling Negative Feedback.

Experimental Workflow Diagram

Experimental_Workflow start Cell Culture (e.g., NCI-H1373, VCaP, MCF-7) treatment Treatment with this compound (Dose-response and time-course) start->treatment cell_lysis Cell Lysis treatment->cell_lysis rna_extraction RNA Extraction treatment->rna_extraction chip_seq Chromatin Immunoprecipitation (ChIP-seq) (AR binding sites) treatment->chip_seq protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis (p-TBK1, p-STAT1, AR, ERα, AHR) protein_quant->western_blot co_ip Co-Immunoprecipitation (PARP7 and substrate) protein_quant->co_ip data_analysis Data Analysis and Interpretation western_blot->data_analysis rt_qpcr RT-qPCR (IFN-stimulated genes, AR/ER/AHR target genes) rna_extraction->rt_qpcr rt_qpcr->data_analysis co_ip->data_analysis chip_seq->data_analysis

Caption: General Experimental Workflow for Studying this compound Effects.

Experimental Protocols

In-vitro PARP7 Enzymatic Assay

Objective: To determine the IC50 of this compound against recombinant PARP7.

Materials:

  • Recombinant human PARP7 enzyme

  • Histone H2A/H2B as substrate

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • This compound (serial dilutions)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histone substrate and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add serial dilutions of this compound to the wells.

  • Add recombinant PARP7 enzyme to all wells except the negative control.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the plate.

  • Add chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Measurement of Interferon-Stimulated Gene (ISG) Expression

Objective: To quantify the effect of this compound on the expression of ISGs.

Materials:

  • Cancer cell line (e.g., NCI-H1373)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target ISGs (e.g., IFIT1, MX1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target ISGs and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) of PARP7 and Substrate Proteins

Objective: To determine the interaction between PARP7 and its substrates (e.g., ERα).

Materials:

  • Cells expressing tagged versions of PARP7 and/or the substrate protein

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the tagged protein (e.g., anti-FLAG, anti-HA) or endogenous protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Transfect cells with expression vectors for tagged proteins if necessary.

  • Treat cells with this compound or vehicle.

  • Lyse the cells and collect the supernatant after centrifugation.

  • Pre-clear the lysate with beads/resin.

  • Incubate the lysate with the primary antibody overnight at 4°C.

  • Add the beads/resin and incubate for 2-4 hours.

  • Wash the beads/resin complex several times with wash buffer.

  • Elute the protein complexes from the beads/resin.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PARP7 and the substrate protein.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) for Androgen Receptor

Objective: To identify the genomic binding sites of the Androgen Receptor and how they are affected by this compound.

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • Androgen (e.g., R1881) and this compound

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibody against AR

  • Protein A/G magnetic beads

  • Wash and elution buffers

  • Reagents for reverse cross-linking and DNA purification

  • DNA library preparation kit for sequencing

Procedure:

  • Culture and treat cells with androgen and this compound.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitate the AR-DNA complexes using an AR-specific antibody and protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the AR-DNA complexes and reverse the cross-links.

  • Purify the DNA.

  • Prepare a DNA library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify AR binding peaks and differential binding between treatment conditions.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of PARP7 in cellular signaling. Its ability to potently and selectively inhibit PARP7's catalytic activity provides a means to modulate critical pathways involved in cancer and immunity. The information presented in this technical guide, including the affected pathways, quantitative data, and experimental protocols, serves as a comprehensive resource for scientists and researchers aiming to leverage this compound in their drug discovery and development efforts. Further investigation into the nuanced effects of this compound will undoubtedly continue to illuminate the therapeutic potential of targeting this mono-ADP-ribosyltransferase.

References

Parp7-IN-15: A Potent and Selective PARP7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp7-IN-15, also known as Compound 18, is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). As a derivative of the clinical-stage PARP7 inhibitor RBN-2397, this compound demonstrates significant potential in the realm of oncology, particularly in cancer immunotherapy. PARP7 has emerged as a critical regulator of innate immunity, acting as a negative regulator of the type I interferon (IFN) signaling pathway. By inhibiting PARP7, compounds like this compound can restore this signaling cascade, thereby enhancing the immune system's ability to recognize and eliminate cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation, based on publicly available information and methodologies used for closely related PARP7 inhibitors.

Introduction to PARP7 and Its Role in Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and apoptosis.[1] While the most well-known PARP inhibitors target PARP1 and PARP2 for their roles in DNA damage repair, other family members have distinct functions. PARP7, also known as TIPARP (TCDD-inducible poly(ADP-ribose) polymerase), is a mono-ADP-ribosyltransferase (mART) that has been identified as a key negative regulator of the type I interferon (IFN) signaling pathway.[2][3]

In many cancers, the type I IFN pathway is suppressed, allowing tumor cells to evade immune surveillance.[1] PARP7 contributes to this suppression by mono-ADP-ribosylating key signaling components, such as TBK1 (TANK-binding kinase 1), which inhibits their activity and downstream signaling to produce type I interferons.[2] The inhibition of PARP7, therefore, presents a promising therapeutic strategy to reactivate the anti-tumor immune response.

This compound: A Selective PARP7 Inhibitor

This compound (Compound 18) is a derivative of RBN-2397, a first-in-class PARP7 inhibitor that has entered clinical trials. This compound exhibits high potency against PARP7 with a reported IC50 of 0.56 nM.

Mechanism of Action

This compound, like its parent compound RBN-2397, is believed to act as a competitive inhibitor at the NAD+ binding site of the PARP7 catalytic domain. By blocking the binding of NAD+, the substrate for the mono-ADP-ribosylation reaction, this compound prevents the modification of PARP7 substrates. This leads to the restoration of type I interferon signaling, which can have both direct anti-proliferative effects on cancer cells and can stimulate an anti-tumor immune response.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, RBN-2397, for comparative purposes.

Table 1: In Vitro Potency of this compound and RBN-2397

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (Compound 18) PARP7Biochemical0.56
RBN-2397PARP7Biochemical<3

Table 2: Cellular Activity of this compound and RBN-2397

CompoundCell LineAssay TypeEC50/IC50 (nM)EffectReference
This compound (Compound 18) NCI-H1373Antiproliferation4.1Inhibition of cell viability
RBN-2397NCI-H1373Antiproliferation20Inhibition of cell proliferation
RBN-2397NCI-H1373p-STAT1 induction-Restoration of type I IFN signaling
RBN-2397CellularMARylation1Inhibition of cellular mono-ADP-ribosylation

Experimental Protocols

Detailed experimental protocols for the synthesis and full characterization of this compound are not publicly available in peer-reviewed literature. However, the following sections describe representative methodologies for the evaluation of selective PARP7 inhibitors, based on published studies of RBN-2397 and other closely related analogs.

Biochemical PARP7 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PARP7 in a biochemical setting.

Protocol:

  • Reagents and Materials:

    • Recombinant human PARP7 enzyme.

    • NAD+ (Nicotinamide adenine dinucleotide).

    • Biotinylated-NAD+.

    • Histone H2A (or other suitable substrate).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2).

    • Streptavidin-coated plates.

    • HRP-conjugated anti-histone antibody or streptavidin-HRP.

    • Chemiluminescent or fluorescent substrate.

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Coat a 96-well plate with the substrate (e.g., Histone H2A).

    • Add the test compound at various concentrations to the wells.

    • Add recombinant PARP7 enzyme to each well.

    • Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP or an HRP-conjugated antibody that recognizes the substrate.

    • Incubate to allow for binding.

    • Wash the plate again.

    • Add the chemiluminescent or fluorescent substrate and measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the viability and growth of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., NCI-H1373).

    • Complete cell culture medium.

    • Test compound (this compound) serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence, absorbance, or fluorescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for Phospho-STAT1 (p-STAT1)

This assay assesses the restoration of type I interferon signaling in cells treated with a PARP7 inhibitor.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., NCI-H1373).

    • Test compound (this compound).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to a suitable confluency and treat with the test compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. An increase in the p-STAT1/total STAT1 ratio indicates activation of the type I IFN pathway.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for tumor implantation (e.g., NCI-H1373).

    • Test compound (this compound) formulated for oral or intraperitoneal administration.

    • Vehicle control.

  • Procedure:

    • Subcutaneously inject the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a predetermined schedule (e.g., once or twice daily).

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the PARP7 signaling pathway and a typical experimental workflow for evaluating a PARP7 inhibitor.

PARP7_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-beta Gene IFN-beta Gene p-IRF3->IFN-beta Gene Activates Transcription IFN-beta Secretion IFN-beta Secretion IFN-beta Gene->IFN-beta Secretion Leads to PARP7 PARP7 PARP7->TBK1 Inhibits by MARylation dsDNA/dsRNA dsDNA/dsRNA cGAS/RIG-I cGAS/RIG-I dsDNA/dsRNA->cGAS/RIG-I Sensed by STING/MAVS STING/MAVS cGAS/RIG-I->STING/MAVS Activates STING/MAVS->TBK1 Recruits & Activates This compound This compound This compound->PARP7 Inhibits Anti-tumor Immunity Anti-tumor Immunity IFN-beta Secretion->Anti-tumor Immunity

Caption: PARP7 negatively regulates type I interferon signaling.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (IC50 determination) Start->Biochemical_Assay Cellular_Assays Cellular Assays (Proliferation, p-STAT1) Biochemical_Assay->Cellular_Assays Lead_Optimization Lead_Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->Biochemical_Assay Further Optimization In_Vivo_Studies In Vivo Xenograft Models (Efficacy, PK/PD) Lead_Optimization->In_Vivo_Studies Promising Compound Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for PARP7 inhibitor evaluation.

Conclusion

This compound is a potent and selective inhibitor of PARP7 with promising anti-tumor activity, particularly in the context of immuno-oncology. By targeting a key negative regulator of the type I interferon pathway, this compound represents a novel therapeutic approach to overcome immune evasion in cancer. While detailed primary literature on this compound is limited, the extensive research on its parent compound, RBN-2397, and other related molecules provides a strong foundation for its continued investigation and development. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology who are interested in exploring the therapeutic potential of PARP7 inhibition.

References

PARP7-IN-15 Target Validation in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation for PARP7-IN-15, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7 has emerged as a promising therapeutic target in oncology due to its role as a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the anti-tumor immune response.[1][2] Inhibition of PARP7 by small molecules like this compound can restore this signaling cascade, leading to both cancer cell-autonomous effects and enhanced anti-tumor immunity.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the well-characterized PARP7 inhibitor RBN-2397, which serves as a benchmark for target validation.

Table 1: In Vitro Potency and Efficacy of PARP7 Inhibitors

CompoundAssay TypeTarget/Cell LineIC50/EC50Reference
This compound (Compound 18) Biochemical AssayPARP70.56 nM[5]
Cell Viability AssayNCI-H1373 (Lung Cancer)4.1 nM
Biochemical AssayPARP1492 nM
Biochemical AssayPARP2221 nM
RBN-2397Biochemical Assay (TR-FRET)PARP7<3 nM
Cell Viability AssayNCI-H1373 (Lung Cancer)17.8 nM
Western Blot (pSTAT1 induction)CT-26 (Colon Carcinoma)~10-30 nM

Table 2: In Vivo Efficacy of PARP7 Inhibitors

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound (Compound 18) NCI-H1373 Xenograft (Mouse)Lung CancerNot Specified75.2%
RBN-2397CT26 SyngeneicColon CarcinomaOral, dailyComplete tumor regression in a subset of mice
(S)-XY-05 (RBN-2397 derivative)CT26 SyngeneicColon Carcinoma100 mg/kg, oral, daily83%

Signaling Pathway and Experimental Workflow Visualizations

PARP7-Mediated Regulation of Type I Interferon Signaling

PARP7 acts as a crucial negative regulator of the innate immune response by suppressing the STING-TBK1-IRF3 signaling axis. Cytosolic DNA, a hallmark of cancer cells, is detected by cGAS, leading to the activation of STING. This initiates a signaling cascade through TBK1 and IRF3, culminating in the production of type I interferons and the activation of an anti-tumor immune response. PARP7 can interfere with this pathway, thereby dampening the immune response and promoting tumor growth.

Caption: PARP7 negatively regulates the cGAS-STING pathway, inhibiting IFN-I production.

Experimental Workflow for this compound Target Validation

The validation of a PARP7 inhibitor like this compound follows a structured workflow, beginning with initial screening and culminating in in vivo efficacy studies. This process is designed to confirm target engagement, assess cellular activity, and evaluate anti-tumor effects in a physiological context.

Target_Validation_Workflow PARP7 Inhibitor Target Validation Workflow cluster_0 1. Initial Screening & Potency cluster_1 2. Target Engagement in Cells cluster_2 3. Cellular Activity Assessment cluster_3 4. In Vivo Efficacy biochem_assay Biochemical Assay (e.g., TR-FRET) Determine IC50 cetsa Cellular Thermal Shift Assay (CETSA) Confirm target binding biochem_assay->cetsa split_luc Split-Nanoluciferase Assay Quantify target engagement cetsa->split_luc cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine EC50 split_luc->cell_viability western_blot Western Blot (pSTAT1, pIRF3) Confirm pathway modulation cell_viability->western_blot co_ip Co-Immunoprecipitation (PARP7-TBK1) Investigate protein interactions western_blot->co_ip xenograft Xenograft/Syngeneic Model (e.g., NCI-H1373, CT26) Evaluate Tumor Growth Inhibition (TGI) co_ip->xenograft

Caption: A stepwise workflow for validating PARP7 inhibitors from in vitro screening to in vivo efficacy.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the target validation of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the drug-treated wells).

  • Incubation: Incubate the plates for 72-144 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Phosphorylated STAT1 (pSTAT1)

This protocol is to confirm the activation of the type I interferon pathway by detecting the phosphorylation of STAT1.

Materials:

  • Cancer cell lines (e.g., CT-26)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-pSTAT1 (Tyr701), anti-STAT1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for 16-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSTAT1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL detection reagent and visualize bands using a chemiluminescence imaging system.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to PARP7 in a cellular context.

Materials:

  • Cancer cell line expressing PARP7 (e.g., NCI-H1373)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

Procedure:

  • Cell Treatment: Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Heat the cell suspensions in PCR tubes or a PCR plate across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble PARP7 by Western Blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • NCI-H1373 human lung cancer cells

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 NCI-H1373 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the control group.

This comprehensive guide provides a detailed framework for the target validation of this compound in an oncology setting. The provided data, signaling pathways, and experimental protocols offer a solid foundation for researchers and drug development professionals working on this promising therapeutic target.

References

Investigating the Antitumor Activity of Parp7-IN-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Parp7-IN-15, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support further research and development of this compound class.

Introduction to PARP7 Inhibition

PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator of innate immune signaling and a promising target in oncology.[1][2] It functions as a negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the antitumor immune response.[1][3] PARP7 exerts its immunosuppressive effects through multiple mechanisms, including the regulation of the cGAS-STING and RIG-I-MAVS pathways, and by modulating the stability and function of transcription factors such as the aryl hydrocarbon receptor (AHR) and FRA1.[1]

In various cancer models, elevated PARP7 expression is associated with disease progression and immune evasion. Inhibition of PARP7 has been shown to restore IFN-I signaling, leading to enhanced antitumor immunity and tumor regression, particularly in immunocompetent preclinical models. This compound (also referred to as Compound 18) is a novel, highly potent small molecule inhibitor of PARP7.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and a comparator PARP7 inhibitor, RBN-2397.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Assay TypeReference
This compound PARP7 0.56 ± 0.02 Not Specified
PARP1492 ± 33Not Specified
PARP2221 ± 16Not Specified
PARP12360 ± 29Not Specified
RBN-2397PARP7<3TR-FRET
PARP71NanoBRET
PARP137DELFIA
PARP217DELFIA
PARP1225DELFIA
Table 2: In Vivo Pharmacokinetics
CompoundSpeciesAUC (h*ng/mL)Bioavailability (F%)Reference
This compound Mouse114633.9%
Beagle Dog786045.2%
Table 3: In Vivo Antitumor Efficacy
CompoundTumor ModelDosingTumor Growth Inhibition (TGI)Reference
This compound Not SpecifiedNot Specified75.2%
RBN-2397CT26 Colon CarcinomaNot Specified49-67%

Note: While the specific tumor model and dosing for the 75.2% TGI of this compound are not detailed in the available literature, the data indicates significant in vivo antitumor activity.

Mechanism of Action of PARP7 Inhibition

The primary antitumor mechanism of PARP7 inhibitors like this compound is the reactivation of the type I interferon response within the tumor microenvironment.

Regulation of Type I Interferon Signaling

PARP7 acts as a brake on the innate immune sensing of cytosolic nucleic acids. It can ADP-ribosylate and inhibit TANK-binding kinase 1 (TBK1), a crucial kinase downstream of the cGAS-STING and RIG-I-MAVS pathways. By inhibiting PARP7, TBK1 is activated, leading to the phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3). This, in turn, drives the transcription of IFN-β and other interferon-stimulated genes (ISGs), which promote an antitumor immune state.

PARP7_IFN_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_n pIRF3 pIRF3->pIRF3_n translocates Parp7 PARP7 Parp7->TBK1 inhibits Parp7_IN_15 This compound Parp7_IN_15->Parp7 inhibits IFNB IFN-β Gene pIRF3_n->IFNB Transcription Transcription IFNB->Transcription

Caption: PARP7 Inhibition Reactivates Type I Interferon Signaling.

Regulation of FRA1 Stability

PARP7 can also promote cancer cell growth by stabilizing the transcription factor FRA1 through ADP-ribosylation. This stabilization prevents FRA1 from being degraded by the proteasome. FRA1, in turn, can suppress the expression of genes involved in apoptosis and immune signaling. Inhibition of PARP7 leads to the degradation of FRA1, releasing this suppression and promoting cancer cell death.

PARP7_FRA1_Pathway Parp7 PARP7 FRA1 FRA1 Parp7->FRA1 ADP-ribosylates (stabilizes) Proteasome Proteasome FRA1->Proteasome degradation Apoptosis_Immune_Genes Apoptosis & Immune Signaling Genes FRA1->Apoptosis_Immune_Genes represses Parp7_IN_15 This compound Parp7_IN_15->Parp7

Caption: PARP7 Inhibition Destabilizes FRA1 to Promote Apoptosis.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound have not been publicly disclosed. However, based on standard methodologies for characterizing PARP inhibitors, the following protocols are provided as a guide.

In Vitro PARP7 Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP7 in a biochemical format.

  • Reagents: Recombinant PARP7 enzyme, NAD+, biotinylated substrate, europium-labeled anti-tag antibody (e.g., anti-GST), and streptavidin-conjugated acceptor fluorophore.

  • Procedure: a. Dispense this compound at various concentrations into a 384-well assay plate. b. Add a mixture of recombinant PARP7 and its biotinylated substrate. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature to allow for substrate ADP-ribosylation. e. Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor). f. Incubate to allow for binding. g. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against inhibitor concentration to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Lines: Cancer cell lines with known PARP7 expression levels (e.g., NCI-H1373, CT26).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound or vehicle control. c. Incubate for a period of 3 to 6 days. d. Add a viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet). e. Measure luminescence, absorbance, or stain intensity according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle-treated controls and plot against inhibitor concentration to determine the GI50 or IC50 value.

Western Blot for STING Pathway Activation

This method is used to confirm the mechanism of action by observing the phosphorylation of key pathway proteins.

  • Procedure: a. Treat cancer cells (e.g., CT26) with this compound for various times. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay. d. Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel. e. Transfer proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST. g. Incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH) overnight at 4°C. h. Wash and incubate with HRP-conjugated secondary antibodies. i. Detect bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This experiment evaluates the antitumor activity of this compound in an immunocompetent setting.

Syngeneic_Model_Workflow start Day 0: Implant tumor cells (e.g., CT26) subcutaneously into immunocompetent mice (e.g., BALB/c) tumor_growth Monitor tumor growth until average volume reaches ~100-150 mm³ start->tumor_growth randomization Randomize mice into treatment groups (Vehicle, this compound) tumor_growth->randomization treatment Administer daily treatment (e.g., oral gavage) for a defined period (e.g., 21 days) randomization->treatment monitoring Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint Endpoint: Tumor volume reaches pre-defined limit or end of study period monitoring->endpoint analysis Analyze tumor growth inhibition (TGI) and tolerability endpoint->analysis

Caption: General Workflow for a Syngeneic Tumor Model Study.

  • Animal Model: Immunocompetent mice such as BALB/c or C57BL/6, matched to the tumor cell line.

  • Tumor Cell Line: A syngeneic murine cancer cell line, for example, CT26 (colon carcinoma) or EO771 (breast cancer).

  • Procedure: a. Subcutaneously implant tumor cells into the flank of the mice. b. Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment and vehicle control groups. d. Prepare this compound in a suitable vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). e. Administer this compound or vehicle daily via oral gavage or another appropriate route. f. Measure tumor volumes and body weights 2-3 times per week. g. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

This compound is a potent and selective inhibitor of PARP7 with demonstrated in vivo antitumor activity. Its mechanism of action, centered on the reactivation of the type I interferon pathway, positions it as a promising candidate for cancer immunotherapy. The data and protocols presented in this guide are intended to facilitate further investigation into this compound and the broader class of PARP7 inhibitors as a novel therapeutic strategy for cancer. Further studies are warranted to fully elucidate its efficacy in various tumor models and its potential for combination with other immunotherapies, such as checkpoint inhibitors.

References

Parp7-IN-15: A Technical Guide to a Potent PARP7 Inhibitor and its Role in the Interferon Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parp7-IN-15 has emerged as a highly potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its anticipated effects on the interferon signaling cascade. While specific data on the direct impact of this compound on interferon signaling is limited in publicly available literature, this document leverages extensive data from the well-characterized PARP7 inhibitor, RBN-2397, to delineate the expected downstream biological consequences of potent PARP7 inhibition. This guide also includes detailed experimental protocols relevant to the study of PARP7 inhibitors and their immunomodulatory effects, serving as a valuable resource for researchers in oncology and immunology.

Introduction to PARP7 and its Role in Interferon Signaling

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a critical role in cellular stress responses and immune regulation.[2][3] A growing body of evidence has identified PARP7 as a crucial negative regulator of the type I interferon (IFN-I) response, a key component of the innate immune system's defense against viral infections and cancer.[2][4]

The IFN-I pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as cytosolic DNA, by pattern recognition receptors like cyclic GMP-AMP synthase (cGAS). This triggers a signaling cascade through the adaptor protein STING (stimulator of interferon genes), leading to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3), which translocates to the nucleus and drives the expression of IFN-β and other IFN-stimulated genes (ISGs).

PARP7 exerts its inhibitory effect on this pathway by targeting key signaling components. Studies have shown that PARP7 can interact with and inhibit TBK1, thereby preventing the phosphorylation and activation of IRF3. More recent evidence suggests that PARP7 can also act downstream of TBK1, directly interacting with IRF3 to disrupt its ability to form a transcriptional complex with co-activators CBP/p300, thus terminating IFN-I production. By inhibiting PARP7, small molecules like this compound can relieve this brake on the IFN-I pathway, leading to enhanced anti-tumor immunity.

This compound: A Potent and Orally Bioavailable Inhibitor

This compound, also identified as compound 18 in its discovery publication, is a potent inhibitor of PARP7 with a tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b]oxazine motif. Its discovery marked a significant advancement in the development of selective PARP7 inhibitors for cancer therapy.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
PARP7 IC50 0.56 nM
Oral Bioavailability (Mice) 33.9%
Oral Bioavailability (Dogs) 45.2%

Effects of PARP7 Inhibition on the Interferon Signaling Pathway

While specific studies detailing the effects of this compound on the interferon signaling pathway are not yet publicly available, the well-characterized PARP7 inhibitor RBN-2397 provides a strong model for the expected biological outcomes. Inhibition of PARP7 is anticipated to phenocopy the effects observed with RBN-2397 and genetic knockout of PARP7.

Upregulation of Type I Interferon and Interferon-Stimulated Genes (ISGs)

Inhibition of PARP7 leads to a significant increase in the production of IFN-β and the expression of various ISGs. This is a direct consequence of relieving the PARP7-mediated suppression of the cGAS-STING-TBK1-IRF3 signaling axis.

  • Expected Effects of this compound:

    • Increased transcription and secretion of IFN-β.

    • Upregulation of ISGs such as CXCL10, ISG15, and USP18.

The table below presents representative data on the effects of the PARP7 inhibitor RBN-2397 on ISG expression.

TreatmentCell LineGeneFold Change (mRNA)Reference
RBN-2397 (1 µM, 24h)MEFsMultiple ISGsIncreased Expression
RBN-2397CT26CXCL10Concentration-dependent increase
Activation of Key Signaling Proteins

The enhanced production of IFN-β upon PARP7 inhibition leads to the activation of the downstream JAK-STAT signaling pathway. Secreted IFN-β binds to its receptor (IFNAR), leading to the phosphorylation and activation of STAT1 and STAT2.

  • Expected Effects of this compound:

    • Increased phosphorylation of TBK1 and IRF3.

    • Increased phosphorylation of STAT1.

The following table summarizes the observed effects of RBN-2397 on key signaling proteins.

TreatmentCell LineProteinEffectReference
RBN-2397CT26pSTAT1Concentration-dependent increase
PARP7 KnockoutMEFsp-IRF3Increased levels at later time points

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PARP7 inhibitors on the interferon signaling pathway, based on protocols described in the literature for RBN-2397.

PARP7 Enzymatic Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP7.

  • Principle: A chemiluminescent assay is used to detect the ADP-ribosylation of histone proteins by recombinant PARP7.

  • Protocol:

    • Coat a 384-well plate with histone solution overnight at 4°C.

    • Wash the plate with PBST buffer and block with blocking buffer for 1 hour at room temperature.

    • Prepare serial dilutions of this compound in DMSO and add to the wells.

    • Add a mixture of recombinant PARP7 enzyme and biotinylated NAD+ to initiate the enzymatic reaction.

    • Incubate the plate at 25°C for 60 minutes.

    • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the inhibitor binds to PARP7 in a cellular context.

  • Principle: Ligand binding stabilizes the target protein against thermal denaturation.

  • Protocol:

    • Treat cells with this compound or vehicle control.

    • Harvest the cells and resuspend in PBS.

    • Heat the cell lysates at a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by Western blot using an anti-PARP7 antibody.

    • Quantify the amount of soluble PARP7 at each temperature to determine the melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Western Blot Analysis for Phosphorylated Signaling Proteins

This method is used to quantify the activation of key proteins in the interferon signaling pathway.

  • Protocol:

    • Culture cells (e.g., CT26 colon carcinoma) to sub-confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 16-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against p-STAT1, STAT1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA levels of IFN-β and ISGs.

  • Protocol:

    • Treat cells with this compound as described for Western blotting.

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for IFNB1, CXCL10, ISG15, USP18, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations: Signaling Pathways and Experimental Workflows

The cGAS-STING-IFN-β Signaling Pathway and the Role of PARP7

cGAS_STING_IFN_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation PARP7 PARP7 PARP7->IRF3 | Inhibition of | transcriptional complex | formation This compound This compound This compound->PARP7 IFNB_gene IFNB1 Gene pIRF3_n->IFNB_gene Transcription IFNB_mRNA IFNB1 mRNA IFNB_gene->IFNB_mRNA IFN_Signaling_ISG_Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-β IFN-β IFNAR IFNAR IFN-β->IFNAR JAK1 JAK1 IFNAR->JAK1 TYK2 TYK2 IFNAR->TYK2 STAT1 STAT1 JAK1->STAT1 P STAT2 STAT2 TYK2->STAT2 P pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT2 p-STAT2 STAT2->pSTAT2 ISGF3 p-STAT1 p-STAT2 IRF9 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3_n p-STAT1 p-STAT2 IRF9 ISGF3 Complex ISGF3->ISGF3_n Translocation ISRE ISRE ISGF3_n->ISRE Binds ISGs ISG Transcription (e.g., CXCL10, ISG15) ISRE->ISGs Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay PARP7 Enzymatic Assay CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment Treat Cancer Cells with This compound Western_Blot Western Blot (p-STAT1, p-IRF3) Cell_Treatment->Western_Blot qRT_PCR qRT-PCR (IFNB1, CXCL10, ISG15) Cell_Treatment->qRT_PCR Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability Animal_Model Syngeneic Mouse Tumor Model Inhibitor_Treatment Treat Mice with This compound Animal_Model->Inhibitor_Treatment Tumor_Analysis Tumor Growth Inhibition and Immune Cell Infiltration Inhibitor_Treatment->Tumor_Analysis

References

A Technical Guide to the Cellular Functions of PARP7 Inhibition by Parp7-IN-15 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that plays a critical role in a variety of cellular pathways, including the regulation of transcription, DNA damage signaling, and innate immunity.[1][2] Unlike PARP1, which synthesizes poly-ADP-ribose chains, PARP7 transfers a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification that modulates their function, stability, or interactions.[2][3] Due to its role as a negative regulator of the type I interferon response and its involvement in nuclear receptor signaling, PARP7 has emerged as a compelling therapeutic target in oncology.[3]

This technical guide focuses on the cellular functions of PARP7 inhibition, with a specific emphasis on the inhibitor Parp7-IN-15 . While specific data for this compound is limited in public literature, its high potency provides a key reference point. Therefore, this document will heavily leverage data from the extensively studied, potent, and selective PARP7 inhibitor, RBN-2397 , to provide a comprehensive overview of the mechanistic consequences of blocking PARP7 activity. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic strategy.

Section 1: PARP7 Inhibitor Potency

The efficacy of a chemical probe or therapeutic agent is fundamentally linked to its potency. This compound is a highly potent inhibitor of PARP7. For comparative purposes, its potency is presented alongside other relevant PARP7 inhibitors.

InhibitorTarget(s)IC50 / EC50Cell Line / Assay ConditionReference
This compound PARP7IC50: 0.56 nMEnzymatic Assay
RBN-2397PARP7EC50: 17.8 nMNCI-H1373 Cell Viability
KMR-206PARP7EC50: 104 nMNCI-H1373 Cell Viability
PARP7-IN-16PARP1PARP2PARP7IC50: 0.94 nMIC50: 0.87 nMIC50: 0.21 nMEnzymatic Assay

Section 2: Core Cellular Functions and Signaling Pathways of PARP7 Inhibition

Inhibition of PARP7's catalytic activity triggers distinct and significant changes in multiple signaling pathways, primarily impacting anti-tumor immunity and hormone-driven cancers.

Activation of Type I Interferon (IFN-I) Signaling

A primary function of PARP7 is to act as a brake on the innate immune system. In its normal state, PARP7 negatively regulates the kinase TBK1, a crucial component of the cytosolic nucleic acid-sensing pathway. PARP7 can ADP-ribosylate TBK1, which prevents its activation and subsequent phosphorylation of the transcription factor IRF3. By inhibiting PARP7, compounds like this compound or RBN-2397 remove this inhibitory signal. This allows for the activation of TBK1 and IRF3, leading to the transcription of type I interferons and interferon-stimulated genes (ISGs). This restoration of IFN-I signaling enhances tumor immunogenicity and can lead to reduced tumor growth.

G cluster_cytosol Cytosol cluster_nucleus Nucleus NA Cytosolic Nucleic Acids Sensor cGAS-STING / RIG-I-MAVS NA->Sensor TBK1 TBK1 Sensor->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN PARP7 PARP7 PARP7->TBK1 MARylation Inhibitor This compound Inhibitor->PARP7

Caption: PARP7 inhibition activates Type I Interferon signaling.
Modulation of Nuclear Receptor Signaling

PARP7 is a key regulator of several nuclear receptors, including the Androgen Receptor (AR), Aryl Hydrocarbon Receptor (AHR), and Estrogen Receptor (ERα). Its mechanism of action varies between receptors.

  • Androgen Receptor (AR): In prostate cancer, AR directly induces the expression of PARP7. PARP7 then MARylates AR on cysteine residues. This modification serves two known functions: 1) It creates a binding site for the PARP9/DTX3L complex, which modulates the transcription of a subset of AR-regulated genes, and 2) It generates a degron that is recognized by the E3 ubiquitin ligase DTX2, leading to AR ubiquitination and proteasomal degradation, forming a negative feedback loop. PARP7 inhibition blocks these processes, impacting AR-driven transcription.

  • Aryl Hydrocarbon Receptor (AHR): AHR activation induces PARP7 expression. In a feedback loop, PARP7 then MARylates AHR, marking it for proteasomal degradation. Inhibition of PARP7 prevents AHR degradation, leading to its accumulation in the nucleus.

  • Estrogen Receptor α (ERα): Similar to AHR, PARP7 can MARylate ERα, which promotes its degradation and represses ERα-mediated signaling in breast cancer cells. This function is dependent on PARP7's catalytic activity.

G cluster_nucleus Nucleus AR Androgen Receptor (AR) Read PARP9/DTX3L DTX2 AR->Read AHR Aryl Hydrocarbon Receptor (AHR) Deg Proteasomal Degradation AHR->Deg ER Estrogen Receptor (ERα) ER->Deg PARP7 PARP7 PARP7->AR MARylation PARP7->AHR MARylation PARP7->ER MARylation Inhibitor This compound Inhibitor->PARP7 Mod Modulated Gene Expression Read->AR Modulation & Degradation

Caption: PARP7 modulates nuclear receptor stability and function.
Destabilization of the Transcription Factor FRA1

In some cancer cells, PARP7 promotes cell growth by stabilizing the transcription factor FRA1 (Fos-related antigen 1). PARP7-mediated MARylation protects FRA1 from proteasomal degradation. Stabilized FRA1 acts to negatively regulate IRF1 and IRF3, thereby suppressing genes related to apoptosis and immune signaling. Inhibition of PARP7 leads to the rapid degradation of FRA1, which in turn de-represses these pathways and can induce cancer cell apoptosis.

G PARP7 PARP7 FRA1 FRA1 PARP7->FRA1 Inhibitor This compound Inhibitor->PARP7 Proteasome Proteasomal Degradation FRA1->Proteasome Inhibition of Degradation IRF IRF1 / IRF3 FRA1->IRF Genes Apoptosis & Immune Genes IRF->Genes

Caption: PARP7 inhibition destabilizes FRA1 to promote apoptosis.
Induction of PARP7 Trapping

Similar to the mechanism of action for clinically approved PARP1 inhibitors, PARP7 inhibitors like RBN-2397 can induce the "trapping" of the PARP7 enzyme. This process involves the inhibitor binding to the catalytic site and locking the enzyme onto chromatin within a detergent-resistant fraction of the nucleus. This trapping mechanism may contribute to the inhibitor's anti-cancer effects, potentially in a manner distinct from simple catalytic inhibition.

Section 3: Key Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. The following protocols are based on published studies involving PARP7 inhibitors.

Inhibitor Formulation and Handling
  • In Vitro Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in 100% DMSO. Aliquot and store at -80°C for up to 6 months to prevent degradation from freeze-thaw cycles.

  • In Vitro Working Solution: On the day of the experiment, dilute the DMSO stock solution in a pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤0.1%). A vehicle control (DMSO only) must be included in all experiments.

  • In Vivo Formulation (Example): For a 1 mL working solution, add 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of a vehicle such as Corn oil or 20% SBE-β-CD in Saline. The working solution for in vivo experiments should be prepared fresh daily.

Cell Viability and Growth Inhibition Assay

This protocol quantifies the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Plate cells (e.g., NCI-H1373) in 96-well opaque plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the inhibitor or vehicle control (DMSO). Typically, eight biological replicates are used per condition.

  • Incubation: Incubate cells for a defined period (e.g., 72-120 hours).

  • Viability Measurement: Use a luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Incubate the plate on an orbital shaker for 15 minutes at room temperature, protected from light. Measure chemiluminescence using a plate reader.

  • Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Calculate IC50 values using a non-linear regression (three-parameter fit) analysis in software like GraphPad Prism.

In-Cell Androgen Receptor (AR) ADP-ribosylation Assay

This assay directly measures the catalytic activity of PARP7 on its substrate AR within prostate cancer cells.

  • Cell Culture and Treatment: Culture AR-positive prostate cancer cells (e.g., VCaP). Treat cells with an androgen (e.g., DHT) to induce PARP7 expression and AR activation, in the presence of varying concentrations of this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to prepare protein extracts.

  • Affinity Pulldown/Detection: Use a fluorescently-labeled macrodomain probe, such as Fl-Af1521, which specifically binds to ADP-ribosylated proteins.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the Fl-Af1521 to detect ADP-ribosylated AR. An anti-AR antibody can be used to confirm the identity of the band.

  • Analysis: Quantify the fluorescent signal to determine the level of AR ADP-ribosylation. Potent PARP7 inhibition will result in a dose-dependent decrease in the signal.

G Start Seed Cells in Multi-well Plate Treat Treat with this compound (Dose-Response) & Vehicle Control Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Endpoint Assay (e.g., Cell Viability, Immunofluorescence, qPCR) Incubate->Assay Acquire Data Acquisition (e.g., Plate Reader, Microscope) Assay->Acquire Analyze Normalize to Control & Analyze Data (e.g., IC50 Calculation) Acquire->Analyze

Caption: A generalized workflow for in vitro experiments.

References

Methodological & Application

Application Notes and Protocols for Parp7-IN-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Parp7-IN-15, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), in cell culture experiments. This document includes detailed protocols for assessing the inhibitor's effects on cell viability and relevant signaling pathways, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound is a small molecule inhibitor of PARP7, a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including cancer progression and immune signaling.[1][2] PARP7, also known as TIPARP, negatively regulates the type I interferon (IFN-I) signaling pathway and is involved in the modulation of androgen receptor (AR) and aryl hydrocarbon receptor (AHR) signaling.[3][4][5] Inhibition of PARP7 with this compound or its analogues like RBN-2397 has been shown to restore IFN-I signaling, leading to anti-tumor effects, and to impact hormone-sensitive cancers by affecting AR stability.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and its analogue RBN-2397 across various cancer cell lines.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssay TypeIncubation TimeIC50Reference
NCI-H1373Lung AdenocarcinomaLuminescence-based viability4 days4.1 nM
MDA-MB-436MelanomaLuminescence-based viability7 days> 10 µM

Table 2: In Vitro Activity of RBN-2397 (Analogue of this compound)

Cell LineCancer TypeAssay TypeIncubation TimeIC50 / EC50Reference
NCI-H1373Lung CancerCell proliferation24 hours20 nM
NCI-H1373Lung CancerCell MARylation24 hours1 nM (EC50)

Signaling Pathways

PARP7 inhibition impacts key signaling pathways involved in cancer biology. The following diagrams illustrate the mechanism of action of this compound.

PARP7_IFN_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 translocates to nucleus PARP7 PARP7 PARP7->TBK1 inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits IFNB IFN-β Gene (ISG expression) pIRF3->IFNB activates transcription

Caption: PARP7-mediated inhibition of the Type I Interferon pathway.

PARP7_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_ADPr ADP-ribosylated AR AR_target_genes AR Target Genes AR->AR_target_genes activates transcription PARP7 PARP7 PARP7->AR ADP-ribosylates Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits DTX2 DTX2 (E3 Ligase) AR_ADPr->DTX2 recognized by Proteasome Proteasome AR_ADPr->Proteasome degradation DTX2->AR_ADPr ubiquitinates

Caption: Role of PARP7 in Androgen Receptor degradation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in cell culture.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or higher, depending on solubility).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Crystal Violet Staining)

This protocol is suitable for determining the anti-proliferative effects of this compound over several days.

Materials:

  • Cancer cell lines of interest (e.g., OVCAR4, OVCAR3, NCI-H1373)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 12-well or 96-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

  • 10% acetic acid

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 12-well plate at a density of 1 x 10^4 cells per well. Adjust seeding density based on the proliferation rate of the cell line to ensure cells in the control wells do not become over-confluent during the assay.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

    • Incubate the cells for the desired treatment duration (e.g., 6 days). Replenish the medium with fresh compound every 2-3 days.

  • Staining and Quantification:

    • At the end of the treatment period, aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding the crystal violet staining solution and incubating for 20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Once dry, solubilize the stain by adding 10% acetic acid to each well and incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Cell_Viability_Workflow A Seed Cells B Incubate 24h A->B C Treat with this compound B->C D Incubate (e.g., 6 days) Replenish medium every 2-3 days C->D E Fix and Stain with Crystal Violet D->E F Solubilize Stain E->F G Measure Absorbance F->G

Caption: Experimental workflow for the Cell Viability Assay.

Western Blot Analysis

This protocol is used to detect changes in the protein levels of PARP7 targets and downstream signaling molecules.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP7, anti-p-STAT1, anti-STAT1, anti-AR, anti-α-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treatment with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a valuable tool for investigating the role of PARP7 in cancer biology and immunology. The protocols provided here offer a starting point for cell-based studies. Researchers should optimize conditions such as cell seeding density, inhibitor concentration, and treatment duration for their specific cell lines and experimental goals. The provided signaling pathway diagrams offer a conceptual framework for interpreting the experimental outcomes.

References

Preparation of Parp7-IN-15 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Parp7-IN-15 using Dimethyl Sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the stability, activity, and reliable performance of this compound in various experimental settings.

Introduction

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a key enzyme involved in the regulation of Type I interferon signaling and DNA damage repair.[1][2][3] Accurate preparation of a stable stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C23H24F6N6O4[1]
Molecular Weight 562.46 g/mol
IC50 against PARP7 0.56 nM
Solubility in DMSO ≥ 200 mg/mL (355.58 mM)
Appearance Solid powder

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.62 mg of this compound.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 5.62 mg, add 1 mL of DMSO.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.

  • Storage Conditions:

    • Long-term storage: Store the aliquots at -80°C for up to 6 months.

    • Short-term storage: For use within one month, storage at -20°C is acceptable.

Important Considerations:

  • DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility of this compound. Always use newly opened, anhydrous DMSO.

  • The final concentration of DMSO in cell-based assays should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

  • Always prepare fresh dilutions of the stock solution in your cell culture medium or assay buffer immediately before use.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound and DMSO to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate if needed Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store G cluster_pathway Type I Interferon Signaling cGAS_STING cGAS-STING Pathway TBK1 TBK1 cGAS_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_beta IFN-β Production IRF3->IFN_beta induces PARP7 PARP7 PARP7->TBK1 inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits

References

Application Notes and Protocols for Assessing Parp7-IN-15 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Parp7-IN-15, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). The included methodologies are designed to assess the inhibitor's impact on cell viability, target engagement, and modulation of relevant signaling pathways.

Introduction

This compound is a highly potent inhibitor of PARP7, a mono-ADP-ribosyltransferase, with an IC50 of 0.56 nM. PARP7 plays a crucial role in various cellular processes, including the regulation of transcription factors such as the androgen receptor (AR) and the aryl hydrocarbon receptor (AHR). It also acts as a negative regulator of the type I interferon (IFN-I) signaling pathway. Dysregulation of PARP7 activity has been implicated in the progression of certain cancers, making it a compelling target for therapeutic intervention. The following protocols describe key cell-based assays to characterize the cellular activity and efficacy of this compound.

Data Presentation

Table 1: In Vitro Efficacy of PARP7 Inhibitors
CompoundCell LineAssay TypeIC50/EC50Reference
This compound-Enzymatic Assay0.56 nM[1]
RBN-2397NCI-H1373 (Lung Cancer)Cell Viability20 nM[2]
RBN-2397NCI-H1373 (Lung Cancer)Cell MARylation1 nM[2]
RBN-2397Prostate Cancer Cell LinesAR ADP-ribosylationNanomolar potency[1]
KMR-206NCI-H1373 (Lung Cancer)Cell Viability104 nM[3]
Table 2: Cellular Effects of the PARP7 Inhibitor RBN-2397
Cell LineTreatmentObserved EffectReference
NCI-H1373RBN-2397G0/G1 phase cell cycle arrest
NCI-H1373RBN-2397Increased p-STAT1 expression (restoration of Type I IFN response)
NCI-H660RBN-2397 + AHR agonistSlight increase in apoptotic/necrotic cells
OVCAR4 & OVCAR3RBN-2397Reduced cell proliferation and migration

Signaling Pathways and Experimental Workflows

Signaling Pathways

PARP7_Signaling_Pathways

Experimental Workflows

Experimental_Workflow

Experimental Protocols

Cell Viability Assay (Luminescence-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a luminescence-based assay such as CellTiter-Glo®.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1373, MDA-MB-436)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in complete medium, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.

    • Add 10 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Target Engagement Assay (NanoBRET™)

This protocol describes how to quantify the binding affinity of this compound to PARP7 in live cells using the NanoBRET™ Target Engagement assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM™ I Reduced Serum Medium

  • PARP7-NanoLuc® fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ tracer for PARP7

  • This compound

  • Nano-Glo® Live Cell Substrate

  • 96-well white, clear-bottom tissue culture plates

  • Plate reader capable of measuring BRET

Procedure:

  • Transfection:

    • Prepare a DNA-transfection reagent complex with the PARP7-NanoLuc® fusion vector according to the manufacturer's protocol.

    • Add the complex to a suspension of HEK293 cells and incubate for 24 hours.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM™.

    • Plate the cells in a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration to the compound dilutions.

    • Add the compound/tracer mix to the cells.

  • Substrate Addition and Measurement:

    • Add the Nano-Glo® Live Cell Substrate to all wells.

    • Read the filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 15 minutes.

  • Data Analysis:

    • Calculate the BRET ratio (610nm emission / 450nm emission).

    • Plot the BRET ratio against the log concentration of this compound to determine the compound's affinity (IC50).

Gene Expression Analysis (RT-qPCR)

This protocol is for measuring changes in the expression of PARP7 target genes, such as CYP1A1 (a target of the AHR pathway), in response to this compound treatment.

Materials:

  • Cancer cell line with a functional AHR pathway (e.g., MCF-7)

  • This compound

  • AHR agonist (e.g., TCDD or a less toxic alternative)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with this compound, an AHR agonist, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and isolate total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers for CYP1A1 and the housekeeping gene, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene and comparing treated samples to the vehicle control.

Apoptosis and Cell Cycle Analysis

This protocol outlines the procedure for assessing the effects of this compound on apoptosis and cell cycle distribution using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with this compound for 24-48 hours.

    • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 0.5 mL of PBS.

  • Fixation:

    • Add the cell suspension dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • For cell cycle analysis, acquire data using a linear scale for the PI signal.

    • For apoptosis analysis, quantify the sub-G1 population.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Quantify the percentage of apoptotic cells in the sub-G1 peak.

References

Application Notes and Protocols: Parp7-IN-15 in Lung Adenocarcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Parp7-IN-15, a potent PARP7 inhibitor, in lung adenocarcinoma research models. This document includes a summary of its in vitro activity, detailed experimental protocols, and the underlying mechanism of action of PARP7 inhibition in cancer cells.

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology.[1] PARP7 is implicated in the regulation of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[1][2] In some cancer cells, including certain non-small cell lung cancers (NSCLC), PARP7 acts as a negative regulator of this pathway, thereby allowing tumors to evade immune surveillance.[1][2] Inhibition of PARP7 can restore type I IFN signaling, leading to both direct cancer cell-autonomous anti-tumor effects and the activation of an anti-tumor immune response. This compound is a highly potent and selective inhibitor of PARP7.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssay TypeReference
Biochemical IC50 0.56 nM-Enzymatic Assay
Cellular IC50 4.1 nMNCI-H1373 (Human Lung Carcinoma)Cell Viability Assay (4-day incubation)

Note: Further in vitro and in vivo data for this compound in lung adenocarcinoma models are not extensively available in the public domain. The data for the related PARP7 inhibitor, RBN-2397, is provided below for context and to illustrate the expected biological effects of PARP7 inhibition.

In Vitro Activity of RBN-2397 (a PARP7 Inhibitor)
ParameterValueCell LineAssay TypeReference
Cellular IC50 44.87 nMNCI-H1975 (Human Lung Adenocarcinoma)Cell Viability Assay

Signaling Pathway

The inhibition of PARP7 by this compound is expected to modulate the type I interferon signaling pathway. In many cancer cells, PARP7 ADP-ribosylates and stabilizes the transcription factor FRA1. Stabilized FRA1 suppresses the expression of IRF1, a key regulator of the innate immune response. By inhibiting PARP7, this compound leads to the degradation of FRA1, thereby releasing the suppression of IRF1. This, in turn, activates IRF3 and downstream type I interferon signaling, culminating in apoptosis and enhanced anti-tumor immunity.

PARP7_Inhibition_Pathway cluster_nucleus Nucleus Parp7_IN_15 This compound PARP7 PARP7 Parp7_IN_15->PARP7 Inhibits FRA1_degradation FRA1 Degradation Parp7_IN_15->FRA1_degradation FRA1_active FRA1 (ADP-ribosylated, Stable) PARP7->FRA1_active Stabilizes via ADP-ribosylation IRF1 IRF1 Expression FRA1_active->IRF1 Suppresses FRA1_degradation->IRF1 Upregulates IRF3_activation IRF3 Activation IRF1->IRF3_activation Type_I_IFN Type I IFN Signaling IRF3_activation->Type_I_IFN Apoptosis Apoptosis & Anti-tumor Immunity Type_I_IFN->Apoptosis

Caption: PARP7 Inhibition Pathway by this compound.

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Studies

Stock Solution Preparation (In Vitro):

  • To prepare a high-concentration stock solution, dissolve solid this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

Storage of Stock Solutions:

  • Store stock solutions at -80°C for up to 6 months for long-term stability.

  • For shorter-term storage, -20°C for up to 1 month is acceptable.

Working Solution Preparation (In Vivo):

It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.

Formulation 1 (with PEG300 and Tween-80):

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Add each solvent sequentially and ensure complete dissolution before adding the next.

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • To 100 µL of the 50 mg/mL DMSO stock, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach the final volume of 1 mL.

Formulation 2 (with SBE-β-CD):

  • For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline):

    • To 100 µL of a 50 mg/mL DMSO stock, add 900 µL of a 20% SBE-β-CD solution in saline and mix well.

Formulation 3 (with Corn Oil):

  • For a final formulation of 10% DMSO and 90% Corn Oil:

    • To 100 µL of a 50 mg/mL DMSO stock, add 900 µL of corn oil and mix thoroughly.

Note: If precipitation or phase separation occurs during the preparation of in vivo formulations, gentle heating and/or sonication can be used to aid dissolution.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of lung adenocarcinoma cell lines.

Materials:

  • Lung adenocarcinoma cell lines (e.g., NCI-H1373, NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed lung adenocarcinoma cells into a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plates for the desired period (e.g., 4 to 7 days).

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Seed_Cells Seed lung adenocarcinoma cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Inhibitor Prepare serial dilutions of this compound Adherence->Prepare_Inhibitor Treat_Cells Treat cells with this compound or vehicle control Prepare_Inhibitor->Treat_Cells Incubate Incubate for 4-7 days Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Signal Measure luminescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data

Caption: Cell Viability Assay Workflow.

Western Blot Analysis for FRA1 Degradation

This protocol can be used to investigate the effect of this compound on the protein levels of FRA1, a key downstream target of PARP7.

Materials:

  • Lung adenocarcinoma cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FRA1, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against FRA1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

In Vivo Efficacy Study in a Lung Adenocarcinoma Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Lung adenocarcinoma cell line (e.g., NCI-H1373)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of lung adenocarcinoma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., once daily).

  • Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a potent inhibitor of PARP7 with demonstrated in vitro activity in a lung cancer cell line. The inhibition of PARP7 represents a promising therapeutic strategy for lung adenocarcinoma by reactivating the type I interferon signaling pathway, leading to cancer cell death and enhanced anti-tumor immunity. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in lung adenocarcinoma models. Further studies are warranted to fully elucidate its in vivo anti-tumor activity and potential as a therapeutic agent.

References

Detecting PARP7 Inhibition: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to detect the inhibition of Poly (ADP-ribose) polymerase 7 (PARP7). The protocol details the necessary steps from cell lysis to data interpretation, ensuring reliable and reproducible results for assessing the efficacy of PARP7 inhibitors.

Introduction

Poly (ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of transcription, DNA repair, and immune responses.[1][2] Dysregulation of PARP7 has been implicated in several diseases, particularly cancer, making it a promising therapeutic target.[3][4] PARP7 inhibitors are being investigated for their potential to suppress tumor growth and enhance anti-tumor immunity by modulating pathways such as the type I interferon (IFN) signaling response.[3] Western blotting is a fundamental technique to assess the engagement and downstream effects of these inhibitors by monitoring changes in PARP7 protein levels and the modification of its substrates. A key characteristic of some PARP7 inhibitors is their ability to stabilize and increase the detectable levels of the otherwise labile PARP7 protein, a phenomenon that can be exploited to confirm target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PARP7 and the experimental workflow for the Western blot protocol.

PARP7_Signaling_Pathway PARP7 Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cellular Stress Cellular Stress PARP7 PARP7 Cellular Stress->PARP7 AHR Ligands AHR Ligands AHR AHR AHR Ligands->AHR Cytosolic Nucleic Acids Cytosolic Nucleic Acids cGAS_STING cGAS-STING Cytosolic Nucleic Acids->cGAS_STING AHR->PARP7 induces expression PARP7->AHR inhibits (MARylation) TBK1 TBK1 PARP7->TBK1 inhibits (MARylation) Gene Regulation Gene Regulation PARP7->Gene Regulation IFN-I Signaling Type I Interferon Signaling TBK1->IFN-I Signaling cGAS_STING->TBK1 Immune Response Immune Response IFN-I Signaling->Immune Response

Caption: PARP7 Signaling Pathway.

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Cell Culture & Treatment cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PARP7) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocol

This protocol provides a detailed methodology for performing a Western blot to detect PARP7.

1. Cell Culture and Treatment:

  • Seed the chosen cell line (e.g., OVCAR4, CT-26) in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of the PARP7 inhibitor (e.g., RBN-2397) in a suitable solvent like DMSO.

  • Treat cells with varying concentrations of the PARP7 inhibitor. A dose-response and time-course experiment is recommended to determine optimal conditions. Include a vehicle control (DMSO) and a positive control if available. A typical treatment duration can range from 16 to 72 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells once with ice-cold PBS.

  • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE:

  • Prepare protein samples by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for PARP7. Recommended dilutions for commercially available antibodies typically range from 1:500 to 1:2000. Incubation can be done for 1 hour at room temperature or overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.

7. Detection and Analysis:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film. The expected molecular weight of PARP7 is approximately 76 kDa.

  • For quantitative analysis, use densitometry software to measure the intensity of the PARP7 band, normalized to a loading control such as β-actin or α-tubulin.

Data Presentation

The following table provides an example of how to structure quantitative data from a Western blot experiment assessing the effect of a PARP7 inhibitor on PARP7 protein levels.

Treatment GroupInhibitor Concentration (µM)PARP7 Protein Level (Normalized to Loading Control)Fold Change vs. Vehicle Control
Vehicle Control (DMSO)01.001.0
PARP7 Inhibitor0.12.502.5
PARP7 Inhibitor1.05.805.8
PARP7 Inhibitor10.08.208.2

Troubleshooting

  • No or Weak Signal: Ensure efficient protein extraction and transfer. Verify the activity of primary and secondary antibodies and optimize their concentrations. Use a positive control to confirm the assay is working.

  • High Background: Ensure adequate blocking of the membrane. Increase the number and duration of washes. Optimize antibody concentrations.

  • Non-specific Bands: Use a more specific primary antibody. Ensure the lysis buffer contains a complete protease inhibitor cocktail.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibition of PARP7 and its downstream consequences, contributing to the advancement of novel therapeutics.

References

Application Notes and Protocols for Studying Mono-ADP-Ribosylation with Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family. Unlike the well-studied PARP1 and PARP2, which are involved in poly-ADP-ribosylation (PARylation) as part of the DNA damage response, PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme)[1][2]. Mono-ADP-ribosylation (MARylation) is a post-translational modification where a single ADP-ribose unit is transferred from NAD+ to a substrate protein[1][2]. This modification plays a crucial role in various cellular processes, including the regulation of transcription factor activity, innate immunity, and cellular stress responses[3].

Parp7-IN-15 is a highly potent and selective small molecule inhibitor of PARP7. Its ability to specifically inhibit the catalytic activity of PARP7 makes it an invaluable chemical probe for elucidating the biological functions of this enzyme and for exploring its therapeutic potential. These application notes provide detailed protocols and guidelines for utilizing this compound in biochemical and cellular assays to study mono-ADP-ribosylation.

Mechanism of Action of PARP7

PARP7 has been identified as a key regulator in several signaling pathways. It is known to be induced by the aryl hydrocarbon receptor (AHR) and, in a negative feedback loop, PARP7 can mono-ADP-ribosylate AHR, leading to the repression of its activity. Similarly, PARP7 is involved in regulating the activity of other nuclear receptors, such as the androgen receptor (AR) and estrogen receptor α (ERα). PARP7-mediated MARylation of these transcription factors can mark them for proteasomal degradation or alter their transcriptional output.

Furthermore, PARP7 acts as a negative regulator of the type I interferon (IFN-I) signaling pathway. By mono-ADP-ribosylating components of the innate immune signaling cascade, such as TBK1, PARP7 can dampen the anti-viral and anti-tumor immune response. Inhibition of PARP7 with a chemical probe like this compound can, therefore, enhance IFN-I signaling, which is a promising strategy in cancer immunotherapy.

The following diagram illustrates the central role of PARP7 in regulating transcription factor activity and innate immunity, and how this compound can be used to modulate these pathways.

cluster_0 Cellular Stimuli cluster_1 Signaling Cascades cluster_2 PARP7 Regulation & Activity cluster_3 Cellular Responses Androgen/Estrogen Androgen/Estrogen AR_ER AR / ERα Androgen/Estrogen->AR_ER AHR Ligands AHR Ligands AHR AHR AHR Ligands->AHR Viral dsRNA Viral dsRNA TBK1 TBK1 Viral dsRNA->TBK1 activates PARP7 PARP7 AR_ER->PARP7 induces Gene_Expression Altered Gene Expression AR_ER->Gene_Expression Degradation Protein Degradation AR_ER->Degradation leads to AHR->PARP7 induces AHR->Gene_Expression AHR->Degradation leads to IFN_I Type I Interferon Response TBK1->IFN_I PARP7->AR_ER MARylates PARP7->AHR MARylates PARP7->TBK1 MARylates Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits

Caption: PARP7 signaling pathways and the inhibitory action of this compound.

Data Presentation

This compound is a potent inhibitor of PARP7 with an IC50 in the low nanomolar range. The following table summarizes the available quantitative data for this compound and provides a comparison with other known PARP inhibitors.

CompoundTargetIC50 (nM)Cell-Based AssayReference
This compound PARP7 0.56 Antiproliferative activity against NCI-H1373 cells (IC50 = 4.1 nM) ****
RBN-2397PARP7<3EC50 for AR ADP-ribosylation inhibition in cells: ~7.6 nM
Parp7-IN-16PARP70.21Not specified
OlaparibPARP1/25 (PARP1), 1 (PARP2)Not specified for PARP7
TalazoparibPARP1/21 (PARP1)Not specified for PARP7

Experimental Protocols

The following protocols are provided as a guide for using this compound in various experimental settings. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

PARP7 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PARP7 in vitro.

Materials:

  • Recombinant human PARP7 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound

  • PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in PARP assay buffer.

  • Add 25 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the histone-coated plate.

  • Add 25 µL of a solution containing recombinant PARP7 enzyme to each well.

  • Initiate the reaction by adding 50 µL of a solution containing biotinylated NAD+.

  • Incubate the plate at room temperature for 1-2 hours.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

A Prepare this compound dilutions B Add inhibitor and PARP7 enzyme to histone-coated plate A->B C Add Biotinylated NAD+ to start reaction B->C D Incubate for 1-2 hours C->D E Wash plate D->E F Add Streptavidin-HRP E->F G Incubate for 30 minutes F->G H Wash plate G->H I Add chemiluminescent substrate H->I J Measure luminescence I->J K Calculate IC50 J->K

Caption: Workflow for PARP7 enzymatic inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 4 days).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Substrate MARylation

This protocol can be adapted to detect the MARylation of a specific PARP7 substrate, such as the androgen receptor, in cells.

Materials:

  • Cell line expressing the substrate of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the substrate

  • Antibody or reagent that recognizes mono-ADP-ribose (e.g., fluorescently labeled Af1521 macrodomain)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Protocol:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or vehicle control for the desired time. In some cases, co-treatment with a proteasome inhibitor (e.g., MG132) may be necessary to detect the modified substrate.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform immunoprecipitation for the substrate of interest if necessary to enrich the protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • To detect MARylation, a parallel blot can be incubated with a reagent that specifically binds to mono-ADP-ribose.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. A decrease in the MARylation signal in the this compound-treated sample indicates inhibition of PARP7 activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound directly binds to and stabilizes PARP7 in a cellular context.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and equipment

  • Primary antibody against PARP7

Protocol:

  • Treat cells with this compound or vehicle control for 1 hour at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized PARP7) from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by western blotting using an anti-PARP7 antibody.

  • Quantify the band intensities and plot the amount of soluble PARP7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

A Treat cells with this compound or vehicle B Heat cells at different temperatures A->B C Lyse cells and separate soluble proteins B->C D Analyze soluble PARP7 by Western blot C->D E Plot melting curves to show stabilization D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable tool for investigating the roles of PARP7 and mono-ADP-ribosylation in cellular signaling. The protocols outlined in these application notes provide a framework for researchers to study the biochemical and cellular effects of this potent and selective inhibitor. By utilizing these methods, scientists can further unravel the complexities of PARP7 biology and its potential as a therapeutic target in various diseases, including cancer.

References

Application Notes and Protocols for High-Throughput Screening with Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-15 is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in various cellular processes, including the regulation of transcription and signaling pathways critical to cancer progression and immune response.[1] These application notes provide detailed protocols for high-throughput screening (HTS) of PARP7 inhibitors, with a focus on both biochemical and cell-based assays. The methodologies described are designed to facilitate the identification and characterization of novel PARP7 inhibitors like this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a well-characterized comparative PARP7 inhibitor, RBN-2397.

CompoundTargetAssay TypeIC50EC50KdNotes
This compound PARP7Biochemical0.56 nM--Potent inhibitor with demonstrated anti-tumor activity.[1]
RBN-2397PARP7Biochemical< 3 nM-0.001 µMPotent and selective, orally active.[2]
RBN-2397PARP7Cell-based (MARylation)-1 nM-Demonstrates cellular target engagement.[2]
RBN-2397-Cell-based (Proliferation)20 nM--In NCI-H1373 lung cancer cells.[2]

Signaling Pathways Involving PARP7

PARP7 plays a crucial role in several signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting results.

PARP7 and Androgen Receptor (AR) Signaling

PARP7 is a direct target of the Androgen Receptor (AR) and is involved in a negative feedback loop that regulates AR activity. PARP7 mono-ADP-ribosylates (MARylates) the AR, which can mark it for degradation by the proteasome. Inhibition of PARP7 can therefore stabilize AR and modulate AR-dependent gene expression.

PARP7_AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Activation ARE Androgen Response Element (ARE) AR->ARE Binds to AR_MAR MARylated AR AR->AR_MAR PARP7_gene PARP7 Gene ARE->PARP7_gene Induces Transcription PARP7 PARP7 Protein PARP7_gene->PARP7 Translation PARP7->AR MARylates Proteasome Proteasome AR_MAR->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation

PARP7-mediated negative feedback loop in Androgen Receptor signaling.
PARP7 and Type I Interferon (IFN-I) Signaling

PARP7 acts as a negative regulator of the type I interferon (IFN-I) signaling pathway. It can MARylate and inhibit key components of the pathway, such as TBK1, thereby suppressing the innate immune response. Inhibition of PARP7 can restore IFN-I signaling, leading to an anti-tumor immune response.

PARP7_IFN_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS_STING cGAS-STING Pathway TBK1 TBK1 cGAS_STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene Induces Transcription PARP7 PARP7 PARP7->TBK1 Inhibits (MARylation) IFNB_production IFN-β Production IFNB_gene->IFNB_production

PARP7-mediated inhibition of Type I Interferon signaling.
PARP7 and Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 is a target gene of the Aryl Hydrocarbon Receptor (AHR) and is involved in a negative feedback loop that regulates AHR signaling. Upon activation by ligands, AHR induces the expression of PARP7. PARP7 then MARylates AHR, leading to its degradation and subsequent downregulation of AHR target genes.

PARP7_AHR_Signaling Ligand AHR Ligand AHR Aryl Hydrocarbon Receptor (AHR) Ligand->AHR Activation AHRE AHR Response Element (AHRE) AHR->AHRE Binds to AHR_MAR MARylated AHR AHR->AHR_MAR PARP7_gene PARP7 Gene AHRE->PARP7_gene Induces Transcription PARP7 PARP7 Protein PARP7_gene->PARP7 Translation PARP7->AHR MARylates Proteasome Proteasome AHR_MAR->Proteasome Targeted by Degradation AHR Degradation Proteasome->Degradation

PARP7-mediated negative feedback in Aryl Hydrocarbon Receptor signaling.

High-Throughput Screening Protocols

The following are example protocols for high-throughput screening of PARP7 inhibitors. These can be adapted for specific compound libraries and automation platforms.

Experimental Workflow: Biochemical HTS

HTS_Biochemical_Workflow start Start plate_prep Prepare 384-well plates with compound library start->plate_prep add_enzyme Add PARP7 enzyme plate_prep->add_enzyme add_substrate Add Biotinylated NAD+ and Histone Substrate add_enzyme->add_substrate incubate Incubate at RT add_substrate->incubate add_detection Add Streptavidin-HRP incubate->add_detection add_chemiluminescent Add Chemiluminescent Substrate add_detection->add_chemiluminescent read_plate Read Luminescence add_chemiluminescent->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze

Workflow for a biochemical high-throughput screen for PARP7 inhibitors.

Protocol 1: Biochemical PARP7 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP7 assay kits and is suitable for HTS.

Materials:

  • 384-well white plates

  • Recombinant human PARP7 enzyme

  • Histone-coated plates (or histone solution for coating)

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Compound library (in DMSO)

  • Multichannel pipettes or liquid handling robot

  • Luminescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into the 384-well plates. The final DMSO concentration should not exceed 1%.

  • Enzyme Addition: Add recombinant PARP7 enzyme to each well.

  • Reaction Initiation: Add a mixture of biotinylated NAD+ and histone substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate.

    • Wash the plates again.

    • Add the chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Experimental Workflow: Cell-Based HTS

HTS_Cell_Based_Workflow start Start seed_cells Seed HiBiT-PARP7 expressing cells in 384-well plates start->seed_cells add_compounds Add compound library seed_cells->add_compounds incubate Incubate (e.g., 18 hours) add_compounds->incubate lyse_cells Lyse cells and add Nano-Glo HiBiT Lytic Reagent incubate->lyse_cells incubate_lytic Incubate at RT lyse_cells->incubate_lytic read_luminescence Read Luminescence incubate_lytic->read_luminescence analyze Data Analysis (EC50 determination) read_luminescence->analyze

Workflow for a cell-based high-throughput screen for PARP7 inhibitors.

Protocol 2: Cell-Based PARP7 Target Engagement Assay (Split Nanoluciferase)

This protocol utilizes a split Nanoluciferase (NanoLuc) system to quantify endogenous PARP7 protein levels and assess inhibitor target engagement in a high-throughput format.

Materials:

  • Cell line expressing HiBiT-tagged PARP7 (e.g., CRISPR/Cas9 engineered)

  • 384-well clear-bottom white plates

  • Cell culture medium and supplements

  • Compound library (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Multichannel pipettes or liquid handling robot

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Seed the HiBiT-PARP7 expressing cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Add the test compounds and controls to the cells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 18 hours) to allow for changes in PARP7 protein levels.

  • Cell Lysis and Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Reagent to room temperature.

    • Add the lytic reagent to each well. This reagent lyses the cells and contains the LgBiT protein and substrate.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to allow for signal stabilization.

  • Data Acquisition: Read the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-PARP7 protein.

  • Data Analysis: Normalize the data to controls and calculate the EC50 values for compounds that stabilize PARP7 protein levels, indicating target engagement.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of PARP7 inhibitors such as this compound. The combination of biochemical and cell-based assays will enable a thorough evaluation of compound potency and cellular activity, facilitating the discovery of novel therapeutic agents targeting PARP7. The detailed signaling pathway diagrams provide a contextual framework for understanding the biological implications of PARP7 inhibition.

References

Troubleshooting & Optimization

Parp7-IN-15 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Parp7-IN-15. Our aim is to address common challenges, with a particular focus on solubility, to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with an IC50 of 0.56 nM.[1] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, this compound can restore type I interferon signaling, which plays a crucial role in the anti-tumor immune response.[2][3][4] This makes this compound a valuable tool for research in oncology and immunology.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The recommended solvent for preparing stock solutions for in vitro studies is Dimethyl sulfoxide (DMSO), in which this compound is soluble up to 200 mg/mL (355.58 mM) with the aid of ultrasonication. It is crucial to use freshly opened, hygroscopic DMSO to ensure maximum solubility.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate forms in my DMSO stock solution after thawing.

  • Possible Cause: The compound has a lower solubility at colder temperatures and may have crashed out of solution during storage.

  • Solution:

    • Gently warm the vial to 37°C in a water bath.

    • Vortex the solution vigorously.

    • If the precipitate persists, sonicate the vial for 5-10 minutes.

    • Always visually inspect the solution to ensure it is clear before making any dilutions for your experiment.

Issue 2: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solution 1: Test a range of lower final concentrations of this compound in your assay.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain the solubility of the compound.

  • Solution 2: While high concentrations of DMSO can be toxic to cells, ensure your final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. You may need to optimize this for your specific cell line and assay.

  • Possible Cause 3: The compound is less soluble in the specific type of cell culture medium being used.

  • Solution 3:

    • Prepare your final dilution in a pre-warmed (37°C) medium.

    • Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • If precipitation still occurs, consider preparing an intermediate dilution in a serum-containing medium before the final dilution, as serum proteins can sometimes help to stabilize small molecules.

Issue 3: My in vivo formulation is cloudy or shows phase separation.

  • Possible Cause 1: The solvents in the formulation were not mixed in the correct order, or the compound was not fully dissolved at each step.

  • Solution 1: It is critical to follow the formulation protocol precisely. Ensure that this compound is completely dissolved in DMSO before the addition of any co-solvents. Each subsequent co-solvent should be added sequentially, with thorough mixing to ensure a clear solution before the next addition.

  • Possible Cause 2: The concentration of this compound is too high for the chosen vehicle.

  • Solution 2: Refer to the solubility data tables below to ensure you are working within the recommended concentration range for your chosen formulation. If a higher concentration is required, you may need to test alternative vehicle compositions.

  • Possible Cause 3: The formulation is not stable and is precipitating over time.

  • Solution 3: For in vivo experiments, it is always recommended to prepare the formulation fresh on the day of use to ensure its integrity and maximize the bioavailability of the compound. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventMaximum SolubilityNotes
DMSO200 mg/mL (355.58 mM)Requires ultrasonic treatment. Use of newly opened, hygroscopic DMSO is recommended.

Table 2: Recommended Formulations for In Vivo Studies

ProtocolCompositionFinal ConcentrationAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (8.89 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (8.89 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 5 mg/mL (8.89 mM)Clear solution

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Reagent Preparation:

    • Allow the vial of solid this compound and a fresh vial of hygroscopic DMSO to equilibrate to room temperature.

  • Stock Solution Preparation (e.g., 10 mM):

    • Add the appropriate volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved.

    • If necessary, use brief sonication to aid dissolution.

  • Working Solution Preparation:

    • Pre-warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Prepare serial dilutions of the this compound DMSO stock solution in the pre-warmed medium to achieve the final desired concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture wells is kept constant across all conditions and is at a level non-toxic to the cells (typically ≤0.5%).

Protocol 2: Formulation of this compound for In Vivo Animal Studies (Using Protocol 1 from Table 2)
  • Initial Dissolution:

    • Weigh the required amount of this compound.

    • Add 10% of the final desired volume of DMSO.

    • Vortex and sonicate until the compound is fully dissolved, resulting in a clear solution.

  • Addition of PEG300:

    • Add 40% of the final volume of PEG300 to the solution from step 1.

    • Mix thoroughly until a clear and homogeneous solution is obtained.

  • Addition of Tween-80:

    • Add 5% of the final volume of Tween-80 to the solution from step 2.

    • Mix until the solution is homogeneous.

  • Final Dilution with Saline:

    • Add 45% of the final volume of saline to the solution from step 3.

    • Mix thoroughly to obtain the final formulation.

    • This formulation should be prepared fresh before each administration.

Visualizations

PARP7_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 translocates to nucleus PARP7 PARP7 PARP7->TBK1 MARylates & inhibits Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS senses CBP_p300 CBP/p300 pIRF3->CBP_p300 forms complex with IFNB_promoter IFN-β Promoter pIRF3->IFNB_promoter binds to IFNB_transcription Type I IFN Transcription IFNB_promoter->IFNB_transcription initiates PARP7_nucleus PARP7 PARP7_nucleus->pIRF3 disrupts complex formation Parp7_IN_15 This compound Parp7_IN_15->PARP7 Parp7_IN_15->PARP7_nucleus

Figure 1: PARP7-mediated negative regulation of Type I Interferon signaling.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare this compound DMSO Stock Solution (e.g., 10 mM) start->prep_stock cell_seeding Seed cells in multi-well plates start->cell_seeding prep_working Prepare working solutions by diluting stock in pre-warmed medium prep_stock->prep_working incubation Incubate cells (e.g., 24 hours) cell_seeding->incubation add_treatment Add this compound or vehicle control to cells prep_working->add_treatment treatment_incubation Incubate for desired duration (e.g., 72 hours) add_treatment->treatment_incubation viability_assay Perform cell viability assay (e.g., CellTiter-Glo) treatment_incubation->viability_assay read_plate Read plate on luminometer/spectrophotometer viability_assay->read_plate data_analysis Analyze data and determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro cell viability assay.

Experimental_Workflow_In_Vivo cluster_prep Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Start tumor_implantation Implant tumor cells in mice start->tumor_implantation tumor_growth Allow tumors to reach desired volume tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization prep_formulation Prepare fresh this compound and vehicle formulations randomization->prep_formulation administration Administer treatment (e.g., oral gavage, IP) prep_formulation->administration monitoring Monitor tumor volume and body weight regularly administration->monitoring Repeat dosing as per schedule monitoring->administration endpoint Reach study endpoint monitoring->endpoint euthanasia Euthanize mice and collect tumors endpoint->euthanasia ex_vivo_analysis Perform ex vivo analysis (e.g., IHC, Western Blot) euthanasia->ex_vivo_analysis data_analysis Analyze tumor growth inhibition data euthanasia->data_analysis end End data_analysis->end

Figure 3: General workflow for an in vivo tumor xenograft study.

References

Optimal working concentration of Parp7-IN-15 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vitro use of Parp7-IN-15, a potent PARP7 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1] PARP7 is a mono-ADP-ribosyltransferase, an enzyme that transfers a single ADP-ribose unit from NAD+ to a target protein.[2][3] This post-translational modification, known as MARylation, plays a role in various cellular processes.[3] PARP7 has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway, which is crucial for anti-tumor immunity.[2] By inhibiting the catalytic activity of PARP7, this compound can block the suppression of IFN-I signaling, leading to an enhanced immune response against cancer cells. PARP7 is also involved in regulating nuclear receptors such as the aryl hydrocarbon receptor (AHR), androgen receptor (AR), and estrogen receptor (ER).

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A good starting point is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. For instance, the IC50 for antiproliferative activity in NCI-H1373 cells is 4.1 nM, while in MDA-MB-436 cells, it is greater than 10 µM. The biochemical IC50 of this compound is 0.56 nM.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To aid dissolution, gentle warming and vortexing may be used. The stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Q4: What are potential off-target effects of this compound?

A4: While this compound is a potent inhibitor of PARP7, high concentrations may lead to off-target effects. It is crucial to perform a thorough dose-response analysis to identify a concentration range that is both effective and selective. To confirm that the observed phenotype is due to PARP7 inhibition, consider using a complementary approach, such as siRNA-mediated knockdown of PARP7, to see if the effect is recapitulated.

Q5: How stable is this compound in cell culture media?

A5: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and components in the serum. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh working solutions for each experiment from a frozen stock. If you observe inconsistent results between experiments, consider evaluating the stability of this compound under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and a related compound, RBN-2397, from various in vitro assays.

CompoundAssay TypeTarget/Cell LineIC50/EC50Reference
This compound Biochemical AssayPARP70.56 nM
This compound Antiproliferation AssayNCI-H13734.1 nM
This compound Antiproliferation AssayMDA-MB-436> 10 µM
RBN-2397 Biochemical AssayPARP7~7.6 nM
RBN-2397 Biochemical AssayPARP1110 nM

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 4-7 days).

  • Luminescence Measurement: After incubation, bring the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for PARP7 Target Engagement

This protocol can be used to assess the downstream effects of PARP7 inhibition.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream marker of PARP7 activity (e.g., p-TBK1, p-IRF3, or STAT1 phosphorylation) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visual Guides

Signaling Pathway

PARP7_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Cytosolic\nNucleic Acids Cytosolic Nucleic Acids cGAS_STING cGAS/STING Cytosolic\nNucleic Acids->cGAS_STING TBK1 TBK1 cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 P PARP7_c PARP7 PARP7_c->TBK1 IFNB IFN-β (Type I Interferon) IRF3->IFNB transcription AHR AHR PARP7_n PARP7 AHR->PARP7_n expression PARP7_n->AHR Parp7_IN_15 This compound Parp7_IN_15->PARP7_n Experimental_Workflow start Start: Determine Optimal This compound Concentration prep_stock Prepare High-Concentration Stock Solution in DMSO (e.g., 10 mM) start->prep_stock dose_response Perform Dose-Response Experiment (e.g., 0.1 nM - 10 µM) prep_stock->dose_response cell_viability Cell Viability Assay (e.g., CellTiter-Glo) dose_response->cell_viability western_blot Western Blot for Downstream Markers dose_response->western_blot analyze Analyze Data: Calculate IC50/EC50 cell_viability->analyze western_blot->analyze optimal_conc Determine Optimal Working Concentration analyze->optimal_conc Troubleshooting_Guide action_node action_node start Inconsistent or Unexpected Results? check_conc Is the inhibitor concentration too high? start->check_conc Yes check_stability Are results variable between experiments? start->check_stability No check_conc->check_stability No action_dose Perform a detailed dose-response curve. Lower the concentration. check_conc->action_dose Yes confirm_target Is the effect truly on-target? check_stability->confirm_target No action_fresh Prepare fresh working solutions for each experiment. Check media/serum lots. check_stability->action_fresh Yes action_sirna Use siRNA to knockdown PARP7 and check for a similar phenotype. confirm_target->action_sirna Unsure end Problem Resolved action_dose->end action_fresh->end action_sirna->end

References

Parp7-IN-15 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Parp7-IN-15. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound have different stability depending on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. The solubility in DMSO is high, reaching up to 200 mg/mL (355.58 mM). For optimal results, it is advised to use newly opened, hygroscopic DMSO, as absorbed water can affect solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.

Q4: I am observing precipitation in my stock solution after thawing. What should I do?

A4: If you observe precipitation after thawing a stock solution, it is likely that the compound has come out of solution at the lower temperature. Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate has completely redissolved. Always ensure the solution is clear before making further dilutions for your experiments.

Q5: How should I prepare this compound for in vivo experiments?

A5: For in vivo studies, it is recommended to prepare fresh solutions on the day of use. A common method involves first preparing a concentrated stock solution in DMSO. Subsequently, co-solvents are added sequentially to create a stable formulation suitable for administration. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Data Presentation

Storage Conditions Summary
FormStorage TemperatureDurationCitations
Solid-20°C3 years
4°C2 years
Stock Solution-80°C6 months
-20°C1 month
Solubility Data
SolventConcentrationNotesCitations
DMSO≥ 200 mg/mL (355.58 mM)Ultrasonic treatment may be required. Use new, hygroscopic DMSO.
In vivo Formulation 1≥ 5 mg/mL (8.89 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In vivo Formulation 2≥ 5 mg/mL (8.89 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)
In vivo Formulation 3≥ 5 mg/mL (8.89 mM)10% DMSO, 90% Corn Oil

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 562.46 g/mol .

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a short period. Gentle warming to 37°C can also aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation start Start: Solid this compound equilibrate Equilibrate compound and DMSO to Room Temperature start->equilibrate add_dmso Add appropriate volume of DMSO equilibrate->add_dmso mix Vortex / Sonicate until fully dissolved add_dmso->mix check Visually inspect for clarity mix->check check->mix Precipitate Observed aliquot Aliquot into single-use tubes check->aliquot Clear store Store at -80°C or -20°C aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for Preparing this compound Stock Solution.

troubleshooting_guide cluster_troubleshooting Troubleshooting Solubility Issues issue Issue: Precipitate observed in thawed stock solution cause Possible Cause: Compound came out of solution at low temperature issue->cause solution Solution: Gently warm to 37°C and vortex/sonicate cause->solution verify Verify: Is the solution clear? solution->verify proceed Proceed with experiment verify->proceed Yes reassess Re-evaluate solvent or concentration verify->reassess No

Caption: Troubleshooting Guide for this compound Solubility.

References

How to avoid Parp7-IN-15 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp7-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound in cell culture media and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2][3] PARP7 is an enzyme involved in various cellular processes, including DNA damage repair and regulation of the immune response.[4][5] Inhibiting PARP7 with this compound allows researchers to study its role in these pathways and to investigate its potential as a therapeutic agent, particularly in cancer.

Q2: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?

A2: this compound, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility. Precipitation in aqueous solutions like cell culture media is a common issue and can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to "crash out" of solution.

  • Media Components: Interactions with salts, proteins (especially from fetal bovine serum - FBS), and other components in the media can reduce the solubility of the compound.

  • Temperature and pH Changes: Fluctuations in temperature and pH can affect the stability and solubility of the inhibitor.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-quality DMSO to prevent compound degradation.

Q4: How should I store my this compound stock solution?

A4: To ensure stability, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to prevent this compound from precipitating in your cell culture media.

Step 1: Proper Stock Solution Preparation

A well-prepared stock solution is the foundation for a successful experiment.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound and anhydrous DMSO to come to room temperature.

  • Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is approximately 562.45 g/mol .

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for a few minutes or gently warm it in a 37°C water bath.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Step 2: Optimizing the Dilution Method

Directly adding a concentrated DMSO stock to your media can cause "solvent shock" and lead to precipitation. A stepwise dilution method is recommended.

Recommended Dilution Workflow:

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in pre-warmed media) stock->intermediate Add small volume of stock to a small volume of media. Vortex gently. final Final Working Concentration (e.g., 1 µM in final media volume) intermediate->final Add intermediate dilution to the remaining volume of pre-warmed media.

A workflow for preparing the final working solution.
Step 3: Determining the Maximum Soluble Concentration

It is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Experimental Protocol to Determine Maximum Soluble Concentration:

  • Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium (including serum and any other supplements). For example, create final concentrations ranging from 0.1 µM to 50 µM.

  • Vehicle Control: Include a control with the highest concentration of DMSO that will be used in your experiment (typically ≤ 0.5%).

  • Incubation: Incubate the dilutions at 37°C in a CO₂ incubator for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • Microscopic Examination: For a more sensitive assessment, examine a small drop of each solution under a microscope.

Step 4: Advanced Troubleshooting Techniques

If precipitation persists, consider these additional strategies:

  • Reduce Serum Concentration: If your protocol allows, try reducing the percentage of FBS in your media, as serum proteins can sometimes contribute to compound precipitation.

  • Use of a Co-solvent/Surfactant: For particularly challenging compounds, the addition of a biocompatible co-solvent or surfactant may be necessary. However, this should be a last resort, as these agents can have their own effects on cells. Always perform thorough validation and include appropriate vehicle controls.

Data Presentation

Table 1: Recommended Starting Concentrations and Solvent Conditions

ParameterRecommendation
Stock Solution Solvent Anhydrous DMSO
Stock Concentration 10 mM
Storage Temperature -20°C (short-term) or -80°C (long-term)
Final DMSO in Media ≤ 0.5% (ideally ≤ 0.1%)
Media Temperature Pre-warm to 37°C before adding the inhibitor
Mixing Method Gentle vortexing or inversion after adding the inhibitor to the media

Visualizations

Signaling Pathway Overview

PARP7 has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, this compound can potentially enhance the anti-tumor immune response.

PARP7_Pathway cluster_0 Cell DNA_Virus Viral DNA / cGAMP cGAS_STING cGAS/STING Pathway DNA_Virus->cGAS_STING TBK1 TBK1 cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_I Type I Interferon (IFN-β) IRF3->IFN_I Immune_Response Anti-tumor Immune Response IFN_I->Immune_Response PARP7 PARP7 PARP7->TBK1 Inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 Inhibits

Simplified PARP7 signaling pathway.

By following these guidelines, researchers can minimize the risk of this compound precipitation and obtain more reliable and reproducible results in their cell-based assays. For further assistance, please consult the product datasheet or contact our technical support team.

References

Troubleshooting inconsistent results with Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Parp7-IN-15, a potent and selective inhibitor of PARP7. The information is tailored to researchers, scientists, and drug development professionals to help address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), with an IC50 of 0.56 nM.[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, this compound effectively "releases the brake" on this pathway, leading to an enhanced anti-tumor immune response.

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is soluble in DMSO at a concentration of up to 200 mg/mL (355.58 mM), though ultrasonic assistance may be required.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

Inconsistent IC50 values can stem from several factors. Please review the following checklist:

  • Compound Solubility: Ensure that this compound is fully dissolved in your final assay medium. Precipitation of the inhibitor will lead to a lower effective concentration and thus, a higher apparent IC50. Consider preparing fresh dilutions for each experiment.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density across all wells and experiments. Overly confluent or sparse cultures can exhibit altered sensitivity to treatment.

  • Assay Duration: The duration of inhibitor exposure can significantly impact the observed IC50. Ensure that the incubation time is consistent across all experiments.

  • DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including vehicle controls, as high concentrations of DMSO can be toxic to cells and affect experimental results.

Q4: I am not observing the expected increase in interferon-stimulated gene (ISG) expression after treating cells with this compound. What should I check?

Several factors could contribute to a lack of ISG induction. Consider the following troubleshooting steps:

  • Cell Line Competency: Confirm that your cell line has a functional cGAS-STING pathway, which is often required for the immunostimulatory effects of PARP7 inhibition.

  • Inhibitor Concentration and Incubation Time: You may need to optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended.

  • Basal PARP7 Expression: The effect of this compound may be more pronounced in cell lines with higher endogenous expression of PARP7. You can assess PARP7 mRNA levels by RT-qPCR or protein levels by Western blot, keeping in mind that the protein is often unstable.

  • Readout Sensitivity: Ensure that your method for detecting ISG expression (e.g., RT-qPCR, ELISA, Luminex) is sensitive enough to detect changes.

Q5: Are there known off-target effects of this compound?

While this compound is designed to be a selective PARP7 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. The selectivity profile of this compound against other PARP family members is not as extensively published as that of other inhibitors like RBN-2397. For comparison, RBN-2397 has been shown to have some activity against PARP1, PARP2, and PARP12 at higher concentrations. To confirm that the observed phenotype is due to PARP7 inhibition, consider the following:

  • Use a Structurally Different PARP7 Inhibitor: If available, using another selective PARP7 inhibitor with a different chemical scaffold should recapitulate the same phenotype.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce PARP7 expression. The resulting phenotype should mimic that of this compound treatment.

Troubleshooting Guides

Inconsistent Compound Activity

This guide provides a logical workflow for troubleshooting inconsistent results with this compound.

Troubleshooting Inconsistent this compound Activity start Inconsistent Results Observed solubility Check Compound Solubility - Visually inspect for precipitate - Prepare fresh stock and dilutions - Use pre-warmed media for dilution start->solubility cell_health Verify Cell Health & Density - Check morphology - Ensure log-phase growth - Standardize seeding protocol solubility->cell_health [ If solution is clear ] resolution Problem Resolved solubility->resolution [ If precipitate found & resolved ] assay_params Review Assay Parameters - Consistent incubation time? - Consistent DMSO concentration? - Plate edge effects? cell_health->assay_params [ If cells are healthy ] cell_health->resolution [ If cell issues corrected ] positive_control Include a Positive Control - Another known PARP7 inhibitor (e.g., RBN-2397) - Direct pathway activator (e.g., STING agonist) assay_params->positive_control [ If parameters are consistent ] assay_params->resolution [ If parameters were inconsistent & corrected ] target_expression Assess PARP7 Expression - RT-qPCR for mRNA - Western blot for protein (expect stabilization with inhibitor) positive_control->target_expression [ If positive control works ] further_investigation Further Investigation Needed - Consider off-target effects - Test in a different cell line positive_control->further_investigation [ If positive control fails ] readout Validate Readout Assay - Check sensitivity of ISG detection - Run standard curve for cytokine assays target_expression->readout [ If PARP7 is expressed ] target_expression->further_investigation [ If PARP7 not expressed ] readout->resolution [ If readout is optimized & works ] readout->further_investigation [ If readout is insensitive ] CETSA Experimental Workflow start Start treat_cells Treat cells with this compound or Vehicle (DMSO) start->treat_cells heat_shock Heat cells at a temperature gradient treat_cells->heat_shock lyse_cells Lyse cells and separate soluble fraction heat_shock->lyse_cells quantify_protein Quantify soluble PARP7 (e.g., Western Blot) lyse_cells->quantify_protein analyze_data Analyze data and plot melt curves quantify_protein->analyze_data end End analyze_data->end This compound Mechanism of Action cluster_inhibition This compound Action cluster_pathway Type I Interferon Signaling Parp7_IN_15 This compound PARP7 PARP7 Parp7_IN_15->PARP7 inhibits TBK1 TBK1 PARP7->TBK1 negatively regulates cGAS_STING cGAS-STING Pathway cGAS_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_I Type I Interferons (e.g., IFN-β) IRF3->IFN_I induces transcription of ISGs Interferon-Stimulated Genes (e.g., CXCL10) IFN_I->ISGs induces expression of Immune_Response Anti-Tumor Immune Response ISGs->Immune_Response promotes

References

Technical Support Center: Optimizing Parp7-IN-15 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Parp7-IN-15, a potent PARP7 inhibitor with an IC50 of 0.56 nM.[1][2][3] Given the absence of publicly available, specific in vivo dosage data for this compound, this guide focuses on providing a framework for researchers to empirically determine the optimal dosage for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of the type I interferon (IFN) signaling pathway and androgen receptor (AR) signaling.[4][5] PARP7 acts as a negative regulator of the type I IFN response; therefore, its inhibition by this compound is expected to restore and enhance this signaling pathway, which can lead to anti-tumor immunity. Additionally, PARP7 is involved in the post-transcriptional regulation of AR, and its inhibition can affect AR-dependent gene expression.

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: As there is no specific published in vivo dosage for this compound, a starting dose must be determined experimentally. However, data from other potent PARP7 inhibitors can provide a reference point. For instance, the recommended phase 2 dose for the PARP7 inhibitor RBN2397 (atamparib) in clinical trials is 200 mg twice daily in humans. In preclinical mouse models, another PARP7 inhibitor, XLY-1, showed significant tumor growth inhibition at 50 mg/kg. Researchers should initiate dose-finding studies starting with a low dose and escalating to determine the maximum tolerated dose (MTD) and the optimal biological dose.

Q3: How should I formulate this compound for in vivo administration?

A3: A common formulation for in vivo studies with small molecule inhibitors involves a mixture of solvents to ensure solubility and bioavailability. A suggested formulation for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for longer-term studies, a suspension in corn oil can be considered. It is crucial to prepare the working solution freshly for each day of dosing to ensure its stability.

Q4: How can I monitor target engagement of this compound in my in vivo model?

A4: A key characteristic of PARP7 inhibitors is their ability to stabilize the PARP7 protein. Endogenous PARP7 is a labile protein and often undetectable by western blot in most cells. Treatment with a PARP7 inhibitor leads to an increase in PARP7 protein levels, which can be quantified to assess target engagement. Therefore, collecting tumor or tissue samples at various time points after administration and measuring PARP7 protein levels by western blot or other quantitative methods can serve as a direct biomarker of target engagement. A split Nanoluciferase system has also been developed for the high-throughput quantification of endogenous PARP7 levels.

Q5: What are the potential downstream biomarkers to assess the pharmacodynamic effects of this compound?

A5: Since PARP7 is a negative regulator of the type I IFN pathway, an effective dose of this compound should lead to the upregulation of interferon-stimulated genes (ISGs). Measuring the mRNA or protein levels of key ISGs (e.g., IFIT1, ISG15, OAS1) in tumor or relevant tissues can serve as a pharmacodynamic marker of activity. Furthermore, assessing the infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment can be another indicator of the desired anti-tumor immune response.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable in vivo efficacy at the tested doses. - Insufficient dosage or target engagement.- Poor bioavailability of the formulation.- Rapid metabolism of the compound.- The chosen animal model is not responsive to PARP7 inhibition.- Perform a dose-escalation study to higher, well-tolerated doses.- Confirm target engagement by measuring PARP7 protein stabilization in tumor/tissue samples.- Analyze the pharmacokinetic profile of this compound in your model.- Re-evaluate the rationale for using a PARP7 inhibitor in your specific cancer model.
Significant toxicity or weight loss in treated animals. - The administered dose exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound.- Issues with the vehicle formulation.- Reduce the dosage and/or the frequency of administration.- Conduct a formal MTD study.- Administer the vehicle alone as a control group to rule out vehicle-related toxicity.- Consider profiling this compound against a panel of off-target proteins.
Precipitation of the compound during formulation or administration. - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the formulation.- Prepare the formulation fresh before each use.- Gentle heating and/or sonication may aid in dissolution.- Consider alternative formulations, such as using SBE-β-CD in saline.
Inconsistent results between experiments. - Variability in drug preparation and administration.- Differences in animal age, weight, or health status.- Inconsistent timing of sample collection.- Standardize all experimental procedures, including formulation, administration route, and timing.- Ensure animals are properly randomized into treatment groups.- Collect samples at consistent time points relative to the last dose.

Quantitative Data Summary

Since no specific in vivo dosage for this compound is available, the following table summarizes relevant quantitative data for this compound and other PARP7 inhibitors to aid in experimental design.

Compound Parameter Value Context Reference
This compound IC500.56 nMIn vitro enzyme inhibition
RBN2397 Recommended Phase 2 Dose200 mg BIDHuman clinical trial
XLY-1 Effective In Vivo Dose50 mg/kgMouse tumor model
Compound 8 Effective In Vivo Dose30 mg/kgMouse xenograft model
This compound Suggested Formulation 110% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineIn vivo administration
This compound Suggested Formulation 2DMSO + Corn oilIn vivo administration

Experimental Protocols

Protocol 1: In Vivo Dose Escalation and MTD Determination
  • Animal Model: Select a relevant tumor-bearing mouse model (e.g., xenograft or syngeneic).

  • Group Allocation: Randomly assign at least 3-5 mice per group.

  • Dose Levels: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Formulation and Administration: Prepare this compound in a suitable vehicle (see formulation FAQ) immediately before administration. Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a consistent volume.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least twice weekly.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss) or mortality.

  • Data Analysis: Plot the percentage of body weight change over time for each dose group.

Protocol 2: Assessment of In Vivo Target Engagement
  • Treatment: Treat tumor-bearing mice with the selected doses of this compound (based on the MTD study) and a vehicle control.

  • Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize the animals and collect tumor and/or relevant tissue samples.

  • Protein Extraction: Homogenize the collected tissues and extract total protein using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate 20-40 µg of protein lysate per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP7.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the PARP7 protein bands and normalize them to the loading control. Compare the PARP7 protein levels in the treated groups to the vehicle control group. A significant increase in normalized PARP7 levels indicates target engagement.

Visualizations

PARP7_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Cytosolic_Nucleic_Acids Cytosolic Nucleic Acids cGAS_STING cGAS-STING Pathway Cytosolic_Nucleic_Acids->cGAS_STING activates TBK1 TBK1 cGAS_STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferon (IFN) Production IRF3->Type_I_IFN induces AR Androgen Receptor (AR) PARP7_nucleus PARP7 AR->PARP7_nucleus induces expression AR_regulated_genes AR-Regulated Gene Expression AR->AR_regulated_genes regulates PARP7_nucleus->TBK1 inhibits PARP7_nucleus->AR ADP-ribosylates (regulates activity) Parp7_IN_15 This compound Parp7_IN_15->PARP7_nucleus inhibits

Caption: PARP7 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy & PD Studies cluster_2 Phase 3: Optimization Formulation Formulate this compound Dose_Escalation Dose Escalation Study Formulation->Dose_Escalation MTD Determine MTD Dose_Escalation->MTD Efficacy_Study Efficacy Study at Well-Tolerated Doses MTD->Efficacy_Study Target_Engagement Assess Target Engagement (PARP7 Stabilization) Efficacy_Study->Target_Engagement PD_Markers Measure PD Biomarkers (e.g., ISGs) Efficacy_Study->PD_Markers Dose_Refinement Refine Dosage and Schedule Target_Engagement->Dose_Refinement PD_Markers->Dose_Refinement Combination_Studies Combination Therapy Studies Dose_Refinement->Combination_Studies

Caption: Experimental workflow for in vivo dosage optimization of this compound.

Troubleshooting_Tree Start In Vivo Experiment with this compound No_Efficacy No Efficacy Observed? Start->No_Efficacy Toxicity Toxicity Observed? Start->Toxicity No_Efficacy->Toxicity No Check_Target_Engagement Check Target Engagement (PARP7 Stabilization) No_Efficacy->Check_Target_Engagement Yes Reduce_Dose Reduce Dose/Frequency Toxicity->Reduce_Dose Yes Successful_Outcome Successful Outcome Toxicity->Successful_Outcome No Increase_Dose Increase Dose Check_Target_Engagement->Increase_Dose No Engagement Recheck_Model Re-evaluate Animal Model Check_Target_Engagement->Recheck_Model Engagement Confirmed Increase_Dose->No_Efficacy Recheck_Model->Start Reduce_Dose->No_Efficacy Reduce_Dose->Successful_Outcome Check_Vehicle_Toxicity Check Vehicle Toxicity

Caption: Troubleshooting decision tree for this compound in vivo studies.

References

Impact of hygroscopic DMSO on Parp7-IN-15 solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Parp7-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound, with a particular focus on the impact of using hygroscopic dimethyl sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro assays is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 200 mg/mL (355.58 mM).[1] It is critical to use newly opened, anhydrous, high-purity DMSO for preparing stock solutions, as DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of the compound.[1][2]

Q2: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause and how can I resolve it?

A2: Precipitation of this compound from a DMSO stock solution during storage, especially after freeze-thaw cycles, is a common issue.[3] The primary cause is likely the absorption of atmospheric moisture by the hygroscopic DMSO, which reduces its solvating power. To resolve this, you can gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. To prevent this from recurring, it is crucial to use anhydrous DMSO and store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to moisture and repeated freeze-thaw cycles.

Q3: When I dilute my this compound DMSO stock into aqueous media for my cell-based assay, a precipitate forms immediately. Why is this happening and how can I prevent it?

A3: This phenomenon, often called "crashing out" or "salting out," occurs because this compound is poorly soluble in aqueous environments. When the DMSO stock is diluted into your aqueous cell culture medium, the DMSO concentration drops significantly, and the compound's solubility limit in the aqueous solution is exceeded, leading to precipitation. To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and add the compound dropwise while gently vortexing. Additionally, ensure the final DMSO concentration in your cell culture medium is kept low (ideally below 0.1% to 0.5%) to avoid cellular toxicity.

Q4: What are the best practices for storing this compound and its DMSO stock solutions?

A4: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use vials and stored at -80°C for up to 6 months or -20°C for up to 1 month. Always use high-quality, anhydrous DMSO and store it in a tightly sealed container in a dry environment to prevent moisture absorption. Placing storage vials in a container with a desiccant can also help maintain a dry environment.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with an IC50 of 0.56 nM. PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, this compound can restore type I interferon signaling, which can lead to tumor regression, making it a promising agent in cancer therapy.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in DMSO
Potential Cause Explanation Recommended Solution
Hygroscopic DMSO DMSO readily absorbs moisture from the air, which can significantly reduce its ability to dissolve organic compounds.Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Ensure the DMSO bottle is tightly sealed immediately after use.
Concentration Exceeds Solubility Limit You may be attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO (200 mg/mL).Prepare a more dilute stock solution. For example, try preparing a 10 mM or 50 mM solution instead of a higher concentration.
Insufficient Mixing/Energy The compound may require more energy to overcome its crystal lattice energy and dissolve completely.Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly. Brief sonication can also be used to aid dissolution.
Compound Purity Impurities in the this compound powder can affect its solubility.Ensure you are using a high-purity grade of the compound.
Issue 2: Precipitate Forms in Aqueous Solution after Diluting from DMSO Stock
Potential Cause Explanation Recommended Solution
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Aqueous Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or aqueous buffers for dilutions.
High Final Concentration in Aqueous Media The final concentration of this compound in the aqueous media exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific aqueous medium.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the media can still lead to precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute initial stock solution in DMSO.

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility 200 mg/mLDMSO
Molar Solubility 355.58 mMDMSO
IC50 0.56 nM-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 562.65 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 5.63 mg of this compound.

  • Aliquot the powder: Transfer the weighed this compound to a sterile vial.

  • Add DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • (Optional) Aid dissolution: If the compound does not dissolve readily, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, briefly sonicate the vial until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (or desired aqueous buffer), pre-warmed to 37°C

  • 96-well plate

  • Serological pipettes and multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader (for absorbance measurement at 600 nm)

Procedure:

  • Prepare a serial dilution of the compound in DMSO: Start with your 10 mM DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment: For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance compared to the control) is your maximum working soluble concentration under those specific conditions.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell-Based Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Use one aliquot serial_dilute Serial Dilute in Media thaw->serial_dilute prewarm Pre-warm Aqueous Media (37°C) prewarm->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

parp7_pathway Simplified PARP7 Signaling Pathway and Inhibition cluster_regulation Negative Regulation by PARP7 cluster_inhibition Effect of this compound TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_I Type I Interferon (IFN-β) Production IRF3->IFN_I activates Immune_Response Anti-tumor Immune Response IFN_I->Immune_Response PARP7 PARP7 PARP7->TBK1 inhibits Inhibitor This compound Inhibitor->PARP7 inhibits

Caption: PARP7 pathway and inhibition by this compound.

References

Cell viability assay artifacts with Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Parp7-IN-15 in cell viability assays. The information aims to help users identify and resolve potential artifacts and ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with an IC50 of 0.56 nM.[1] PARP7 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of signaling pathways such as the type I interferon (IFN-I), aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR) signaling.[2] By inhibiting PARP7, this compound can modulate these pathways, which has implications for anti-tumor activity.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vitro experiments, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.

Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability and Solubility: this compound may degrade or precipitate in culture medium, especially during long incubation periods. It is highly soluble in DMSO (200 mg/mL), but its solubility in aqueous media is lower. Ensure the compound is fully dissolved in the final culture medium and visually inspect for any precipitation. Consider replenishing the compound with fresh media for long-term experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. Ensure a homogenous cell suspension and accurate cell counting before seeding.

  • Assay-Specific Artifacts: The chosen cell viability assay may be susceptible to interference from the compound. See the troubleshooting guides below for more details on specific assay artifacts.

Q4: Can this compound interfere with common cell viability assay reagents?

Yes, like many small molecules, this compound has the potential to interfere with assay reagents. This can include:

  • Optical Interference: Colored compounds can absorb light at the same wavelength used for absorbance readings in assays like MTT, leading to inaccurate results.

  • Redox Activity: Compounds with intrinsic reducing or oxidizing properties can directly react with redox-based assay reagents (e.g., resazurin), causing a color change independent of cellular metabolic activity.

  • Luciferase Inhibition: Some compounds can directly inhibit luciferase enzymes, which are used in ATP-based assays like CellTiter-Glo, leading to an underestimation of cell viability.

It is recommended to run cell-free controls to test for such interference.

Troubleshooting Guides

Troubleshooting MTT/XTT Assay Artifacts

Issue 1: Higher than expected cell viability or a U-shaped dose-response curve.

  • Potential Cause: Compound precipitation at high concentrations can scatter light, leading to artificially high absorbance readings. This compound may also directly reduce the MTT/XTT reagent.

  • Recommended Solutions:

    • Visual Inspection: Examine the wells under a microscope for any signs of compound precipitation.

    • Cell-Free Control: Run the assay in the absence of cells to check for direct reduction of the MTT/XTT reagent by this compound. Add the compound to the medium, incubate, and then add the MTT/XTT reagent and solubilization solution. A color change indicates direct interference.

    • Orthogonal Assay: Confirm results using a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Issue 2: Low or inconsistent signal.

  • Potential Cause: The formazan crystals may not be fully dissolved, or the incubation time with the MTT/XTT reagent may be suboptimal.

  • Recommended Solutions:

    • Complete Solubilization: Ensure the formazan crystals are completely dissolved by placing the plate on an orbital shaker for at least 15 minutes before reading the absorbance.

    • Optimize Incubation Time: The optimal incubation time with the MTT/XTT reagent can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4 hours) to determine the optimal incubation period.

Troubleshooting ATP-Based Assay (e.g., CellTiter-Glo) Artifacts

Issue 1: Lower than expected cell viability.

  • Potential Cause: this compound may be directly inhibiting the luciferase enzyme.

  • Recommended Solutions:

    • Cell-Free Luciferase Inhibition Assay: Perform an assay with a known amount of ATP and the luciferase enzyme in the presence and absence of this compound. A decrease in the luminescent signal in the presence of the compound indicates direct enzyme inhibition.

    • Use a Different Viability Assay: If luciferase inhibition is confirmed, consider using an alternative viability assay that does not rely on this enzyme, such as an MTT or resazurin-based assay.

Issue 2: High variability between replicate wells.

  • Potential Cause: Incomplete cell lysis or uneven mixing of the reagent.

  • Recommended Solutions:

    • Ensure Complete Lysis: After adding the CellTiter-Glo reagent, mix the contents thoroughly by placing the plate on an orbital shaker for a few minutes to ensure complete cell lysis and a stable luminescent signal.

    • Temperature Equilibration: Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent to ensure uniform assay conditions across the plate.

Quantitative Data Summary

ParameterValueCell Line(s)Assay ConditionsReference
IC50 (this compound) 0.56 nM(Biochemical Assay)-
4.1 nMNCI-H13734-day incubation, luminescence-based assay
> 10 µMMDA-MB-4367-day incubation, luminescence-based assay
IC50 (RBN-2397) 20 nMNCI-H137324-hour incubation

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

  • Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

PARP7_Signaling_Pathways cluster_stimuli External/Internal Stimuli cluster_receptors Receptors/Sensors cluster_parp7 PARP7 Regulation & Action cluster_downstream Downstream Effects Cytosolic Nucleic Acids Cytosolic Nucleic Acids AHR Ligands AHR Ligands AHR Aryl Hydrocarbon Receptor (AHR) AHR Ligands->AHR Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Androgen Androgen AR Androgen Receptor (AR) Androgen->AR cGAS_STING cGAS_STING TBK1 TBK1 cGAS_STING->TBK1 RIG_I_MAVS RIG_I_MAVS RIG_I_MAVS->TBK1 PARP7 PARP7 AHR->PARP7 Upregulates AHR Degradation AHR Degradation ER->PARP7 Upregulates ER Degradation ER Degradation AR->PARP7 Upregulates AR Modulation AR Modulation PARP7->AHR MARylates for Degradation PARP7->ER MARylates for Degradation PARP7->AR MARylates for Modulation PARP7->TBK1 Inhibits Parp7_IN_15 This compound Parp7_IN_15->PARP7 Inhibits IRF3 IRF3 TBK1->IRF3 Type I IFN\nResponse Type I IFN Response IRF3->Type I IFN\nResponse Gene Expression Gene Expression Type I IFN\nResponse->Gene Expression AR Modulation->Gene Expression

Caption: PARP7 signaling pathways and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_assay Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (and controls) seed_cells->treat_compound incubate Incubate (e.g., 24-72h) treat_compound->incubate add_reagent Add Assay Reagent (MTT or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance or Luminescence) incubate_reagent->measure_signal analyze_data Data Analysis (Calculate % Viability, IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays.

References

Technical Support Center: Improving the Oral Bioavailability of PARP7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of PARP7 inhibitors, with a focus on enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is PARP7 and why is it a target in oncology?

A1: Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in cancer.[1][2] It acts as a negative regulator of the type I interferon (IFN) signaling pathway within tumor cells.[2][3] By inhibiting this pathway, cancer cells can evade the host's immune system.[3] Inhibition of PARP7 restores type I IFN signaling, which can directly inhibit cancer cell proliferation and activate an anti-tumor immune response.

Q2: What are the main challenges affecting the oral bioavailability of PARP7 inhibitors?

A2: Like many small molecule inhibitors, the oral bioavailability of PARP7 inhibitors can be limited by several factors:

  • Poor aqueous solubility: Many PARP7 inhibitors are hydrophobic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.

  • First-pass metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) efflux: Some PARP inhibitors have been identified as substrates for the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the GI lumen, thereby reducing net absorption.

Q3: What are some of the current PARP7 inhibitors in development and what is their reported oral bioavailability?

A3: RBN-2397 (Atamparib) is a first-in-class PARP7 inhibitor that has entered clinical trials. Another promising inhibitor is (S)-XY-05, which has shown improved pharmacokinetic properties in preclinical studies. The table below summarizes their key oral bioavailability data.

Data Presentation

Table 1: Oral Bioavailability of Selected PARP7 Inhibitors

CompoundSpeciesOral Bioavailability (%)Key Findings
RBN-2397Mouse25.67%A potent and selective PARP7 inhibitor that has advanced to clinical trials.
(S)-XY-05Mouse94.60%A novel indazole-7-carboxamide derivative with enhanced selectivity and significantly improved oral bioavailability compared to RBN-2397.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Studies

  • Question: My novel PARP7 inhibitor shows potent in vitro activity but exhibits low oral bioavailability (<10%) in mice. What are the likely causes and how can I troubleshoot this?

  • Answer: Low oral bioavailability is a common hurdle for poorly soluble compounds. The following troubleshooting workflow can help identify and address the root cause.

    G A Low Oral Bioavailability (<10%) B Investigate Physicochemical Properties A->B Start Investigation G Investigate In Vivo Disposition A->G If solubility & permeability are adequate C Assess Solubility B->C D Assess Permeability (e.g., Caco-2 assay) B->D E Low Solubility C->E Identified F Low Permeability D->F Identified J Formulation Strategies E->J Solution K Structural Modification F->K Solution H High First-Pass Metabolism G->H Suspected I P-gp Efflux G->I Suspected H->K Solution L Co-administration with P-gp inhibitor I->L Solution

    Caption: Troubleshooting workflow for low oral bioavailability.

    Potential Causes & Solutions:

    • Poor Aqueous Solubility:

      • Diagnosis: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids.

      • Solutions:

        • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution. A micronized tablet formulation has been used for RBN-2397 in clinical trials to improve bioavailability.

        • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

        • Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be incorporated into the formulation.

    • High First-Pass Metabolism:

      • Diagnosis: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes.

      • Solutions:

        • Structural Modification: Modify the chemical structure to block metabolically labile sites.

        • Inhibition of Metabolic Enzymes: While not ideal for a final drug product, co-administration with a known inhibitor of the identified metabolizing enzyme in preclinical studies can confirm the extent of first-pass metabolism.

    • P-glycoprotein (P-gp) Mediated Efflux:

      • Diagnosis: Use in vitro models like Caco-2 or MDCK cells transfected with the P-gp transporter to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a P-gp substrate.

      • Solutions:

        • Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a P-gp inhibitor like verapamil or tariquidar can confirm P-gp involvement if it leads to a significant increase in oral bioavailability.

        • Formulation with P-gp Inhibiting Excipients: Some surfactants and polymers used in formulations can also inhibit P-gp.

        • Structural Modification: Altering the molecule to reduce its affinity for P-gp.

Issue 2: High Variability in Pharmacokinetic Data

  • Question: We are observing high inter-animal variability in the plasma concentrations of our PARP7 inhibitor after oral dosing. What could be the cause and how can we minimize it?

  • Answer: High variability is often linked to poor solubility and dissolution, as small differences in the GI environment between animals can lead to large differences in absorption.

    Potential Causes & Solutions:

    • Inconsistent Dissolution: The primary cause is often erratic dissolution of the drug in the GI tract.

      • Solution: Improve the formulation to ensure more consistent and rapid dissolution. Amorphous solid dispersions and lipid-based formulations are often effective in reducing variability.

    • Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.

      • Solution: Standardize the feeding schedule for your animal studies. Typically, animals are fasted overnight before dosing.

    • GI Tract pH and Motility: Natural variations in gastric pH and intestinal transit time can affect drug stability and absorption.

      • Solution: While difficult to control, using a formulation that is less sensitive to pH changes can help.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of a PARP7 Inhibitor in Mice

This protocol provides a general framework. Specific details such as dose, vehicle, and sampling times should be optimized for the specific inhibitor being tested.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis A Prepare Dosing Formulations (IV and Oral) C Group 1: Administer IV Dose (e.g., 1-2 mg/kg via tail vein) A->C D Group 2: Administer Oral Dose (e.g., 10 mg/kg via gavage) A->D B Acclimatize and Fast Animals (e.g., male C57BL/6 mice) B->C B->D E Collect Blood Samples at Predetermined Time Points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) C->E D->E F Process Blood to Plasma (Centrifugation) E->F G Store Plasma at -80°C F->G H Analyze Plasma Concentrations (LC-MS/MS) G->H I Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, t1/2) H->I J Calculate Oral Bioavailability (F%) F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 I->J

Caption: Experimental workflow for a preclinical oral bioavailability study.

Detailed Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Housing and Diet: House animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Prepare a clear solution of the PARP7 inhibitor in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) at a concentration of 0.5 mg/mL.

    • Oral (PO) Formulation: Prepare a suspension or solution of the PARP7 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 1 mg/mL. The choice of vehicle may need to be optimized based on the compound's solubility.

  • Dosing:

    • Divide the mice into two groups (n=3-5 per group).

    • IV Group: Administer the IV formulation via the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer the oral formulation via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 30-50 µL) from each animal at designated time points into heparinized tubes. A typical sampling schedule for both routes would be:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the PARP7 inhibitor in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) for both IV and PO administration using non-compartmental analysis.

  • Calculation of Oral Bioavailability (F%):

    • Calculate the absolute oral bioavailability using the following formula:

      • F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Signaling Pathway

The primary mechanism of action for PARP7 inhibitors involves the restoration of the type I interferon signaling pathway.

G cluster_0 Tumor Cell PARP7 PARP7 TBK1 TBK1 PARP7->TBK1 Inhibits IRF3 IRF3 TBK1->IRF3 Activates IFN_beta Type I Interferon (IFN-β) IRF3->IFN_beta Induces Transcription STAT1 STAT1 IFN_beta->STAT1 Activates STAT1 (via IFNAR receptor) Cell_Death Tumor Cell Death IFN_beta->Cell_Death Induces Immune_Response Anti-tumor Immune Response STAT1->Immune_Response Promotes Inhibitor PARP7 Inhibitor (e.g., RBN-2397) Inhibitor->PARP7 Inhibits

Caption: Simplified PARP7 signaling pathway and the effect of inhibitors.

By inhibiting PARP7, the downstream signaling cascade leading to the production of type I interferons is activated. This, in turn, promotes an anti-tumor immune response and can lead to direct tumor cell death.

References

Validation & Comparative

A Head-to-Head Battle: Dissecting the Preclinical Performance of PARP7 Inhibitors Parp7-IN-15 and RBN-2397 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the burgeoning field of PARP7 inhibition, a critical evaluation of available preclinical candidates is paramount. This guide provides a comprehensive comparison of two prominent PARP7 inhibitors, Parp7-IN-15 and RBN-2397, summarizing their performance in cancer cells based on currently available data. We present a detailed analysis of their mechanism of action, in vitro and in vivo efficacy, and provide standardized experimental protocols to aid in the design of future comparative studies.

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a compelling cancer target due to its role in suppressing the type I interferon (IFN) response, a critical component of anti-tumor immunity.[1][2] Inhibition of PARP7 is proposed to restore this signaling pathway, thereby unleashing the immune system to attack cancer cells. This guide focuses on a direct comparison of two tool compounds in this class: this compound and the clinical-stage inhibitor RBN-2397.

Mechanism of Action: Restoring Antitumor Immunity

Both this compound and RBN-2397 are small molecule inhibitors that target the catalytic activity of PARP7.[3][4] PARP7 negatively regulates the innate immune response by suppressing the STING (Stimulator of Interferon Genes) pathway.[5] By inhibiting PARP7, both compounds are designed to lift this brake, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons, such as IFN-β, and other interferon-stimulated genes (ISGs). This, in turn, promotes an anti-tumor immune response. A key downstream marker of this pathway activation is the phosphorylation of STAT1.

cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFNB IFN-β Gene pIRF3_n->IFNB induces transcription IFN_secreted Secreted IFN-β IFNB->IFN_secreted STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 ISGs ISGs pSTAT1->ISGs induces transcription IFNR IFN Receptor IFN_secreted->IFNR binds JAK JAK IFNR->JAK activates JAK->STAT1 phosphorylates PARP7 PARP7 PARP7->TBK1 inhibits Inhibitor This compound or RBN-2397 Inhibitor->PARP7 inhibits

Caption: Simplified PARP7-mediated suppression of the cGAS-STING pathway and its reversal by inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and RBN-2397, providing a side-by-side comparison of their potency and efficacy.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundRBN-2397Cancer Cell LineReference
Biochemical IC₅₀ 0.56 nM<3 nM-
Cellular Antiproliferative IC₅₀ 4.1 nM20 nMNCI-H1373 (Lung)
Cellular MARylation EC₅₀ Data not available1 nMBiochemical Assay
pSTAT1 Induction Data not availableDose-dependent increase (0.4 nM - 1 µM)NCI-H1373 (Lung)

Table 2: In Vivo Efficacy in NCI-H1373 Xenograft Model

CompoundDoseDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound 100 mg/kgNot specifiedHigher than RBN-2397 at the same dose
RBN-2397 100 mg/kgOnce daily (p.o.)Complete regressions

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below. These protocols are based on published studies of PARP7 inhibitors and can be adapted for comparative analysis.

Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of PARP7 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1373)

  • Complete cell culture medium

  • This compound and RBN-2397

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and RBN-2397 in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., DMSO).

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere prepare Prepare inhibitor dilutions adhere->prepare treat Treat cells with inhibitors prepare->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add cell viability reagent incubate->add_reagent read Measure luminescence add_reagent->read calculate Calculate IC50 values read->calculate end End calculate->end

Caption: Workflow for a cell proliferation assay to determine IC50 values.
Western Blot for STAT1 Phosphorylation

This protocol is used to determine the activation of the interferon signaling pathway by assessing the phosphorylation of STAT1.

Materials:

  • Cancer cell line (e.g., NCI-H1373)

  • This compound and RBN-2397

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSTAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound, RBN-2397, or vehicle control for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PARP7 inhibitors in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • NCI-H1373 cancer cells

  • Matrigel (optional)

  • This compound and RBN-2397 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject NCI-H1373 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, RBN-2397).

  • Administer the compounds orally (p.o.) once daily at the desired dose (e.g., 100 mg/kg).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

start Start inject Inject tumor cells into mice start->inject monitor_growth Monitor tumor growth inject->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer inhibitors daily randomize->treat measure_tumor Measure tumor volume regularly treat->measure_tumor monitor_weight Monitor body weight treat->monitor_weight end_study End of study measure_tumor->end_study monitor_weight->end_study analyze Analyze tumors and calculate TGI end_study->analyze end End analyze->end

Caption: General workflow for an in vivo xenograft efficacy study.

Discussion and Future Directions

Both this compound and RBN-2397 demonstrate potent inhibition of PARP7 and promising anti-tumor activity in preclinical models. RBN-2397, being in clinical development, has a more extensive publicly available dataset. The recent emergence of data for this compound, particularly the head-to-head in vivo comparison showing superior tumor growth inhibition at the same dose as RBN-2397, makes it a compelling compound for further investigation.

However, a comprehensive comparative assessment is currently limited by the lack of detailed in vitro characterization for this compound, including its selectivity profile against other PARP family members and its direct effect on interferon signaling markers like pSTAT1. Future studies should aim to directly compare these two inhibitors in a panel of cancer cell lines with varying PARP7 expression and interferon signaling competency. Head-to-head in vivo studies with detailed pharmacokinetic and pharmacodynamic analyses will be crucial to fully elucidate their therapeutic potential and differentiate their profiles.

This guide provides a foundational comparison based on the current literature. As more data on this compound and other emerging PARP7 inhibitors become available, the research community will be better equipped to select the most promising candidates for clinical translation in the exciting field of cancer immunotherapy.

References

Validating the On-Target Effects of Parp7-IN-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Parp7-IN-15 with other known PARP7 inhibitors, focusing on the validation of its on-target effects. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for their studies.

Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a significant target in oncology and immunology due to its role as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] Inhibition of PARP7 can restore IFN-I signaling, leading to enhanced anti-tumor immunity. This compound is a potent inhibitor of PARP7, and this guide will delve into its performance in comparison to other well-characterized inhibitors like RBN2397 and the recently discovered tricyclic inhibitor, compound 8 .

Comparative Analysis of PARP7 Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives. This data is essential for comparing their potency and cellular activity.

InhibitorBiochemical IC50 (nM)Cellular EC50 (MARylation, nM)Cellular IC50 (Proliferation, nM)Cell Line for Proliferation AssayReference
This compound 0.56Not ReportedNot ReportedNot Reported[3]
RBN2397 <3120NCI-H1373[4]
Compound 8 0.11Not Reported2.5NCI-H1373[5]
KMR-206 Not ReportedNot ReportedNot ReportedNot Reported

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

On-Target Effect Validation: Experimental Data

The on-target effects of PARP7 inhibitors are primarily validated by observing the stabilization of the PARP7 protein and the subsequent activation of the type I interferon signaling pathway.

PARP7 Protein Stabilization

Inhibition of PARP7's catalytic activity leads to the stabilization of the PARP7 protein, which can be detected by western blotting. A comparative study between RBN2397 and another inhibitor, KMR-206, demonstrated that both compounds lead to a dose-dependent increase in PARP7 protein levels. This stabilization is a key indicator of target engagement within the cell.

Activation of Type I Interferon Signaling

The functional consequence of PARP7 inhibition is the de-repression of the type I interferon signaling pathway. This is typically measured by the phosphorylation of STAT1 (pSTAT1), a key downstream signaling molecule. Studies have shown that treatment with PARP7 inhibitors like RBN2397 and KMR-206 leads to a significant increase in the levels of pSTAT1, confirming the restoration of the IFN-I pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PARP7 inhibitors.

Biochemical PARP7 Inhibition Assay (for IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP7 in a purified system.

  • Reagents: Recombinant human PARP7 enzyme, NAD+ (substrate), biotinylated-NAD+ (tracer), streptavidin-coated donor beads, and protein A-conjugated acceptor beads.

  • Procedure:

    • The PARP7 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound).

    • A mixture of NAD+ and biotinylated-NAD+ is added to initiate the auto-ADP-ribosylation reaction.

    • The reaction is stopped, and the level of biotinylated PARP7 is detected using an AlphaScreen assay.

    • The IC50 value is calculated from the dose-response curve of the inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., NCI-H1373) to 70-80% confluency.

    • Treat the cells with the PARP7 inhibitor at various concentrations for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) must be included.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble PARP7 in the supernatant by western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble PARP7 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blotting for PARP7 and pSTAT1

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Lysis: Treat cells with the PARP7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against PARP7, pSTAT1 (Tyr701), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Quantitative RT-PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)

This method is used to measure the change in gene expression of ISGs, such as ISG15 and CXCL10, following PARP7 inhibition.

  • RNA Extraction and cDNA Synthesis: Treat cells with the PARP7 inhibitor, then extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target ISGs and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) are provided to illustrate key pathways and workflows.

PARP7-Mediated Regulation of Type I Interferon Signaling cluster_0 Cytosol cluster_1 Nucleus cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p dimerizes and translocates ISGs Interferon-Stimulated Genes (ISGs) IRF3_p->ISGs activates transcription of Type_I_IFN Type I Interferon Production ISGs->Type_I_IFN dsDNA Cytosolic dsDNA dsDNA->cGAS activates PARP7 PARP7 PARP7->TBK1 inhibits (ADP-ribosylation) Parp7_IN_15 This compound Parp7_IN_15->PARP7 inhibits

Caption: PARP7 negatively regulates the cGAS-STING pathway.

Experimental Workflow for Validating this compound On-Target Effects start Start: Treat cells with this compound cetca Cellular Thermal Shift Assay (CETSA) start->cetca wb Western Blot Analysis start->wb qpcr qRT-PCR Analysis start->qpcr target_engagement Confirm Target Engagement (PARP7 Stabilization) cetca->target_engagement downstream_effects Measure Downstream Effects (pSTAT1 levels) wb->downstream_effects gene_expression Analyze Gene Expression (ISG induction) qpcr->gene_expression end Conclusion: On-target effects validated target_engagement->end downstream_effects->end gene_expression->end

Caption: Workflow for on-target validation of this compound.

Logical Relationship of PARP7 Inhibition and Downstream Events inhibitor This compound (or other inhibitor) parp7_activity PARP7 Catalytic Activity inhibitor->parp7_activity Inhibits parp7_stabilization PARP7 Protein Stabilization parp7_activity->parp7_stabilization Leads to (via reduced auto-degradation) tbk1_activity TBK1 Activity parp7_activity->tbk1_activity Represses stat1_phos STAT1 Phosphorylation tbk1_activity->stat1_phos Induces isg_expression ISG Expression stat1_phos->isg_expression Induces antitumor_immunity Anti-tumor Immunity isg_expression->antitumor_immunity Promotes

Caption: Logical flow from PARP7 inhibition to immune response.

References

Parp7-IN-15 selectivity profile against other PARP enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Parp7-IN-15, also known as Compound 18, has emerged as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a key enzyme implicated in cellular stress responses and cancer biology. With a half-maximal inhibitory concentration (IC50) of 0.56 nM against PARP7, this small molecule demonstrates significant potential for therapeutic applications, particularly in oncology.

The selectivity of a PARP inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against other members of the PARP family, demonstrating a favorable selectivity profile.

Selectivity Profile of this compound Against Other PARP Enzymes

The inhibitory activity of this compound was assessed against a panel of PARP enzymes. The results, summarized in the table below, highlight its high selectivity for PARP7 over other family members, including the well-studied PARP1 and PARP2.

PARP EnzymeIC50 (nM)Selectivity vs. PARP7
PARP70.561-fold
PARP1>1000>1785-fold
PARP2>1000>1785-fold
PARP10158282-fold
PARP11316564-fold
PARP1263112-fold
PARP142545-fold
PARP1579141-fold
TNKS1>1000>1785-fold
TNKS2>1000>1785-fold

Data sourced from Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836.

Experimental Protocols

The determination of the IC50 values and the selectivity profile of this compound was conducted using a robust biochemical assay.

PARP Enzymatic Assay Protocol

The inhibitory activity of this compound against various PARP enzymes was measured using a homogeneous biochemical assay. The principle of the assay involves the NAD+-dependent auto-ADP-ribosylation of the respective PARP enzyme. The general steps of the protocol are as follows:

  • Reagents and Materials:

    • Recombinant human PARP enzymes (PARP1, PARP2, PARP7, PARP10, PARP11, PARP12, PARP14, PARP15, TNKS1, and TNKS2).

    • Biotinylated NAD+ (Bio-NAD+).

    • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a surfactant).

    • Streptavidin-conjugated donor beads and acceptor beads for signal detection (e.g., AlphaLISA®).

    • This compound (Compound 18) serially diluted in DMSO.

    • 384-well microplates.

  • Assay Procedure:

    • A solution of the respective recombinant PARP enzyme was prepared in the assay buffer.

    • This compound at various concentrations was pre-incubated with the PARP enzyme solution in the microplate wells for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction was initiated by the addition of a substrate mixture containing Bio-NAD+.

    • The reaction was allowed to proceed for a specific duration (e.g., 60 minutes) at room temperature.

    • Following the incubation, a detection solution containing streptavidin-conjugated donor and acceptor beads was added to the wells.

    • The plate was incubated in the dark to allow for the binding of the beads to the biotinylated ADP-ribose chains on the auto-ADP-ribosylated PARP enzyme.

    • The signal was read on a suitable plate reader. The intensity of the signal is proportional to the extent of PARP activity.

  • Data Analysis:

    • The raw data was normalized to the controls (vehicle-treated for 100% activity and no enzyme for 0% activity).

    • The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) with appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general PARP signaling pathway and the experimental workflow for determining the inhibitor's selectivity.

PARP_Signaling_Pathway General PARP Signaling Pathway DNA_Damage DNA Damage PARP PARP Enzyme DNA_Damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes using NAD NAD+ NAD->PARP DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair

Caption: General PARP signaling pathway activation upon DNA damage.

Experimental_Workflow Inhibitor Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor This compound (Serial Dilutions) Incubation Incubation of Inhibitor + Enzyme Inhibitor->Incubation Enzyme Recombinant PARP Enzymes Enzyme->Incubation Substrate Biotinylated NAD+ Reaction Initiation with Substrate Substrate->Reaction Incubation->Reaction Detection Signal Detection (e.g., AlphaLISA) Reaction->Detection Dose_Response Dose-Response Curves Detection->Dose_Response IC50 IC50 Calculation Dose_Response->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for determining the selectivity profile of this compound.

Cross-Validation of PARP7 Inhibition: A Comparative Guide to Parp7-IN-15 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for studying the function of Poly(ADP-ribose) polymerase 7 (PARP7): chemical inhibition using the potent inhibitor Parp7-IN-15 and genetic knockdown techniques such as CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown. The cross-validation of findings from both approaches is crucial for robust target validation in drug discovery.

At a Glance: Chemical Inhibition vs. Genetic Knockdown of PARP7

Both pharmacological inhibition and genetic silencing of PARP7 have been shown to derepress the type I interferon (IFN) signaling pathway, a critical component of innate immunity and anti-tumor responses.[1][2][3] PARP7 acts as a negative regulator of this pathway, and its disruption, either by a small molecule inhibitor or by genetic means, leads to an upregulation of interferon-stimulated genes (ISGs).[1][4] This congruence provides strong evidence that the observed phenotype is a direct result of targeting PARP7.

Quantitative Data Summary

The following table summarizes the comparative effects of PARP7 inhibition by a chemical probe (RBN-2397, a well-characterized analog of this compound) and genetic knockdown on the expression of key genes in the type I IFN signaling pathway.

Parameter Chemical Inhibition (RBN-2397) Genetic Knockdown (PARP7 KO/shRNA) Cell Line Key Finding
Ifnb1 mRNA Levels Significant increase, especially upon stimulation (e.g., with DMXAA).Significant increase upon stimulation.EO771 (mouse mammary cancer)Both methods lead to enhanced IFN-β production, a primary type I interferon.
Cxcl10 mRNA Levels Concentration-dependent increase. Further increased with co-stimulation.Increased expression.CT26 (mouse colon carcinoma), EO771Upregulation of a key chemokine involved in recruiting immune cells.
pSTAT1 Levels Concentration-dependent increase.Enhanced levels.CT26, NCI-H1373 (human lung cancer)Activation of the JAK-STAT pathway, downstream of IFN receptor engagement.
pIRF3 Levels Enhanced levels.Increased levels.NCI-H1373, MEFsActivation of a key transcription factor for type I interferon production.
General ISG Expression Increased expression of various ISGs.Increased tonic expression of various ISGs.MEFs (mouse embryonic fibroblasts)Broad activation of the interferon-mediated antiviral and anti-proliferative state.
Inhibitor Effect in KO Cells No additional increase in pSTAT1 or CXCL10 mRNA.N/ACT26Confirms the on-target activity of the chemical inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PARP7 and a typical experimental workflow for cross-validating a chemical inhibitor with genetic knockdown.

References

A Researcher's Guide to Confirming Parp7-IN-15-Induced Apoptosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a novel inhibitor is a critical step. This guide provides a comparative framework for confirming apoptosis induced by Parp7-IN-15, a potent and selective PARP7 inhibitor. We will explore established experimental approaches, compare its activity with other PARP inhibitors where data is available, and provide detailed protocols for key assays.

This compound is a highly selective inhibitor of PARP7, an enzyme implicated in various cellular processes, including transcriptional regulation and the DNA damage response.[1] Inhibition of PARP7 has been shown to induce apoptosis in cancer cells through a distinct mechanism involving the degradation of the transcription factor FRA1, leading to the upregulation of pro-apoptotic genes and subsequent activation of caspase-8.[2] This guide will provide the necessary tools to investigate and confirm this apoptotic pathway.

Comparative Analysis of PARP Inhibitor-Induced Apoptosis

Direct comparative studies detailing the apoptotic effects of this compound against other PARP inhibitors are limited in publicly available literature. However, we can draw comparisons from studies on its close analog, RBN-2397, and other well-established PARP1/2 inhibitors like olaparib and talazoparib. It is crucial to note that the following data is compiled from different studies and experimental conditions, which should be considered when making direct comparisons.

InhibitorTarget(s)Cell LineAssayEndpointResultReference
RBN-2397 PARP7NCI-H1373 (Lung Cancer)Annexin V/Caspase-3/7 Staining% Apoptotic CellsConcentration-dependent increase[3]
RBN-2397 PARP7HCC44 (Lung Cancer)Cell ViabilityIC50Less effective than in SOCS3 KO cells[4]
Olaparib PARP1/2MDA-MB-231 (Breast Cancer)Annexin V/PI Staining% Apoptotic Cells~25% at 10 µM[5]
Olaparib PARP1/212 Breast Cancer Cell LinesCell Viability (MTT)IC503.7 - 31 µM
Talazoparib PARP1/2MCF-7 (Breast Cancer)Sub-G1 Population% Apoptotic Cells~25% at 200 nM
Talazoparib PARP1/2MDA-MB-231 (Breast Cancer)Sub-G1 Population% Apoptotic Cells~16% at 200 nM

Note: The data presented above should be interpreted with caution due to the varying experimental contexts. For a definitive comparison, it is recommended to evaluate this compound and other PARP inhibitors head-to-head in the same experimental system.

Signaling Pathway of this compound-Induced Apoptosis

Inhibition of PARP7 by this compound initiates a signaling cascade that culminates in apoptosis. This pathway is distinct from the synthetic lethality mechanism associated with PARP1/2 inhibitors. The key steps involve the destabilization of the transcription factor FRA1, leading to the upregulation of pro-apoptotic genes and activation of the extrinsic apoptosis pathway.

This compound-Induced Apoptosis Pathway This compound This compound PARP7 PARP7 This compound->PARP7 inhibition FRA1 FRA1 PARP7->FRA1 stabilization Pro-apoptotic Genes Pro-apoptotic Genes FRA1->Pro-apoptotic Genes repression Caspase-8 Caspase-8 Pro-apoptotic Genes->Caspase-8 activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis execution

Caption: Signaling cascade initiated by this compound.

Experimental Workflows and Protocols

To rigorously confirm this compound-induced apoptosis, a combination of assays targeting different stages of the process is recommended. Below are the experimental workflows and detailed protocols for three key assays.

Western Blotting for Cleaved PARP1 and Caspase-3

This assay provides biochemical evidence of apoptosis by detecting the cleavage of key proteins in the apoptotic cascade.

Western Blotting Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Key steps for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP1 (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

Annexin V/PI Staining Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Annexin V & PI Staining Annexin V & PI Staining Washing->Annexin V & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V & PI Staining->Flow Cytometry Analysis

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for Western blotting.

    • For adherent cells, collect the culture medium (containing detached apoptotic cells) and detach the adherent cells using a gentle enzyme like Accutase. Combine both fractions. For suspension cells, pellet the cells by centrifugation.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

TUNEL Assay Workflow Sample Preparation Sample Preparation Permeabilization Permeabilization Sample Preparation->Permeabilization TdT Labeling TdT Labeling Permeabilization->TdT Labeling Detection Detection TdT Labeling->Detection Analysis Analysis Detection->Analysis

Caption: Steps involved in the TUNEL assay.

Detailed Protocol:

  • Sample Preparation and Fixation:

    • Prepare cells on slides (e.g., by cytospin for suspension cells or by growing adherent cells on coverslips).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

    • Wash the cells with PBS.

  • TdT Labeling:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) according to the manufacturer's instructions.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

    • Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).

  • Detection and Analysis:

    • If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash the samples and mount them on microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.

By employing these methodologies, researchers can effectively confirm and characterize the apoptotic effects of this compound and objectively compare its efficacy with other apoptosis-inducing agents.

References

Assessing Downstream Target Engagement of Parp7-IN-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for assessing the downstream target engagement of Parp7-IN-15, a potent PARP7 inhibitor with an IC50 of 0.56 nM.[1] Due to the limited publicly available data on this compound's specific downstream effects, this document leverages comparative data from other well-characterized PARP7 inhibitors, RBN-2397 and KMR-206, to establish a robust methodology for evaluation.

Introduction to PARP7 and its Inhibition

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of type I interferon (IFN) signaling, androgen receptor (AR) signaling, and aryl hydrocarbon receptor (AHR) signaling.[2][3][4] PARP7 acts as a negative regulator in these pathways by catalyzing the mono-ADP-ribosylation (MARylation) of target proteins, which can alter their stability and function.[2] Inhibition of PARP7 is a promising therapeutic strategy, particularly in oncology, as it can restore antiviral and anti-tumor immune responses.

A key characteristic of orthosteric PARP7 inhibitors is their ability to stabilize the PARP7 protein, which is otherwise a labile protein and often undetectable by western blot in most cells. This stabilization itself serves as a primary indicator of target engagement.

Comparative Analysis of PARP7 Inhibitors

To effectively assess this compound, it is essential to compare its performance against other known PARP7 inhibitors. RBN-2397 and KMR-206 are two such inhibitors with available data on their biochemical potency and cellular effects.

InhibitorTargetIC50 (nM)Key Cellular EffectsReferences
This compound PARP70.56Antitumor activity reported.
RBN-2397 (Atamparib) PARP7~1-5Induces IFN-β signaling, inhibits androgen receptor ADP-ribosylation, traps PARP7 on chromatin.
KMR-206 PARP7~14Induces IFN-β signaling, increases PARP7 protein levels.

Key Experimental Protocols for Assessing Downstream Target Engagement

The following are detailed protocols for key experiments to assess the downstream target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., CT-26 mouse colon carcinoma cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation. Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis: Analyze the amount of soluble PARP7 in each sample by western blotting using a PARP7-specific antibody.

  • Data Analysis: Plot the amount of soluble PARP7 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble PARP7 against the inhibitor concentration.

Split Nanoluciferase (NanoLuc) Assay for PARP7 Levels

This high-throughput assay quantitatively measures endogenous PARP7 protein levels and target engagement. It is particularly useful given the low endogenous levels of PARP7.

Protocol:

  • Cell Line Generation: Generate a stable cell line (e.g., CT-26) where endogenous PARP7 is tagged with a small HiBiT peptide using CRISPR/Cas9.

  • Cell Culture and Treatment: Seed the HiBiT-PARP7 expressing cells in a 96-well plate. Treat the cells with a dose range of this compound.

  • Lysis and Luminescence Measurement: Lyse the cells using the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein. The LgBiT protein will bind to the HiBiT-tagged PARP7, reconstituting the NanoLuc luciferase and generating a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. An increase in luminescence corresponds to an increase in PARP7 protein levels, indicating target engagement by the inhibitor. Calculate the EC50 value from the dose-response curve.

Western Blotting for Downstream Signaling

Western blotting can be used to assess the effect of this compound on the levels of PARP7 itself and key downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells and quantify the total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PARP7, phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and other relevant downstream targets. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

RT-qPCR is used to measure changes in the mRNA levels of genes downstream of PARP7 signaling, such as interferon-stimulated genes (ISGs).

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for target genes (e.g., IFNB1, ISG15, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. An increase in the expression of ISGs upon treatment with this compound would indicate successful downstream target engagement.

Visualizing Pathways and Workflows

PARP7 Signaling Pathways

PARP7_Signaling cluster_0 Cytosolic Nucleic Acid Sensing cluster_1 PARP7 Regulation cluster_2 Nuclear Receptor Signaling cGAS_STING cGAS-STING TBK1 TBK1 cGAS_STING->TBK1 RIGI_MAVS RIG-I/MAVS RIGI_MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_beta IFN-β (Type I IFN) IRF3->IFN_beta induces transcription PARP7 PARP7 PARP7->TBK1 inhibits (MARylation) Parp7_IN_15 This compound Parp7_IN_15->PARP7 AHR AHR AR AR PARP7_NR PARP7 PARP7_NR->AHR inhibits (MARylation) PARP7_NR->AR inhibits (MARylation)

Caption: PARP7 negatively regulates Type I IFN and nuclear receptor signaling pathways.

Experimental Workflow for Target Engagement Assessment

Target_Engagement_Workflow cluster_0 Direct Target Binding cluster_1 Cellular Target Modulation cluster_2 Downstream Pathway Modulation CETSA Cellular Thermal Shift Assay (CETSA) NanoLuc Split Nanoluciferase Assay WB_PARP7 Western Blot (PARP7 Stabilization) WB_Signaling Western Blot (p-TBK1, p-IRF3) WB_PARP7->WB_Signaling RT_qPCR RT-qPCR (IFN-β, ISGs) WB_Signaling->RT_qPCR start Treat Cells with this compound start->CETSA start->NanoLuc start->WB_PARP7

Caption: Workflow for assessing this compound target engagement.

Conclusion

Assessing the downstream target engagement of a novel inhibitor like this compound requires a multi-faceted approach. By employing a combination of biophysical, biochemical, and molecular biology techniques, researchers can build a comprehensive profile of the inhibitor's activity. The comparative data from existing PARP7 inhibitors provide a valuable benchmark for these assessments. This guide offers a foundational set of protocols and a logical framework to thoroughly characterize the cellular mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.

References

Unveiling the Binding Landscape of PARP7 Inhibitors: A Comparative Analysis of Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Parp7-IN-15, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with other notable alternatives. We present a comprehensive overview of its binding characteristics, cellular activity, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics targeting PARP7.

Quantitative Comparison of PARP7 Inhibitors

The following table summarizes the key quantitative data for this compound and its main comparators, RBN-2397 and KMR-206, providing a clear comparison of their biochemical potency and cellular activity.

InhibitorBiochemical IC50 (PARP7)Cellular Antiproliferative IC50Cell LineNotes
This compound 0.56 nM[1]4.1 nM[1]NCI-H1373 (Lung Carcinoma)Potent biochemical and cellular activity.
Not AvailableMDA-MB-436 (Breast Carcinoma)Antiproliferative activity has been assessed but IC50 not specified in available resources.[1]
RBN-2397 <3 nMNot AvailableNot AvailableFirst-in-class PARP7 inhibitor, has entered clinical trials.
KMR-206 13.7 nMNot AvailableNot AvailableDeveloped through rational drug design for high selectivity.

Structural Insights into Inhibitor Binding

A critical aspect of understanding inhibitor function is the detailed analysis of its binding mode to the target protein. While a crystal structure of PARP7 in complex with this compound is not publicly available, computational modeling and structural data from related inhibitors provide valuable insights into the potential binding interactions.

Computational studies of other PARP7 inhibitors have highlighted the importance of key residues within the catalytic domain, including the conserved residues Y564 and H532, as well as hydrophobic residues like F575 and I542, in achieving high binding affinity[2]. The selectivity of some inhibitors is attributed to their ability to exploit a unique hydrophobic sub-pocket adjacent to the NAD+ binding site in PARP7[3].

Logical Relationship: From Target Inhibition to Cellular Response

The following diagram illustrates the logical flow from the inhibition of PARP7 by a small molecule inhibitor to the downstream cellular consequences.

PARP7_Inhibition_Pathway Logical Workflow: PARP7 Inhibition and Cellular Outcomes cluster_0 Molecular Level cluster_1 Cellular Level Small_Molecule_Inhibitor Small Molecule Inhibitor (e.g., this compound) Binding_and_Inhibition Binding and Inhibition of Catalytic Activity Small_Molecule_Inhibitor->Binding_and_Inhibition PARP7_Catalytic_Domain PARP7 Catalytic Domain PARP7_Catalytic_Domain->Binding_and_Inhibition Downstream_Signaling Modulation of Downstream Signaling Pathways (e.g., Type I IFN, AR) Binding_and_Inhibition->Downstream_Signaling Cellular_Response Cellular Response (e.g., Antitumor Activity, Immune Activation) Downstream_Signaling->Cellular_Response

Caption: Logical flow from PARP7 inhibition to cellular response.

Key Signaling Pathways Regulated by PARP7

PARP7 plays a crucial role in regulating several key signaling pathways implicated in cancer. Its inhibition can therefore lead to potent anti-tumor effects through multiple mechanisms.

Type I Interferon (IFN) Signaling

PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway. Inhibition of PARP7 can restore and enhance type I IFN signaling, leading to increased expression of IFN-stimulated genes, which can promote an anti-tumor immune response.

Type_I_IFN_Signaling PARP7 Regulation of Type I IFN Signaling PARP7 PARP7 TBK1 TBK1 PARP7->TBK1 Inhibits IRF3 IRF3 TBK1->IRF3 Activates Type_I_IFN_Production Type I IFN Production IRF3->Type_I_IFN_Production Anti_tumor_Immunity Anti-tumor Immunity Type_I_IFN_Production->Anti_tumor_Immunity Parp7_IN_15 This compound Parp7_IN_15->PARP7 Inhibits

Caption: PARP7 negatively regulates Type I IFN signaling.

Androgen Receptor (AR) Signaling

PARP7 has been shown to modulate the activity of the androgen receptor (AR), a key driver in prostate cancer. PARP7 can mono-ADP-ribosylate the AR, leading to its degradation and thereby acting as a negative feedback regulator of AR signaling. Inhibition of PARP7 can thus impact AR-dependent gene expression.

AR_Signaling PARP7 in Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor Androgen->AR Activates PARP7 PARP7 AR->PARP7 Induces Expression AR_Degradation AR Degradation AR->AR_Degradation Leads to AR_Target_Gene_Expression AR Target Gene Expression AR->AR_Target_Gene_Expression PARP7->AR Mono-ADP-ribosylates Parp7_IN_15 This compound Parp7_IN_15->PARP7 Inhibits

Caption: PARP7's role in the AR signaling feedback loop.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of PARP7 inhibitors.

PARP7 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP7.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone substrates by recombinant PARP7. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate. The signal is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human PARP7 enzyme

    • Histone-coated microplates

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • Assay buffer

  • Procedure:

    • Add serial dilutions of the test inhibitor (e.g., this compound) to the wells of the histone-coated plate.

    • Add recombinant PARP7 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • After a final wash, add the chemiluminescent substrate and measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to assess the direct binding of an inhibitor to its target protein in intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified.

  • Materials:

    • Cell line of interest (e.g., NCI-H1373)

    • Test inhibitor (e.g., this compound)

    • Cell lysis buffer with protease inhibitors

    • Antibodies against PARP7 and a loading control (e.g., GAPDH)

    • Western blotting reagents

  • Procedure:

    • Treat cultured cells with various concentrations of the inhibitor or vehicle control for a specified time.

    • Heat the cell suspensions at a range of temperatures (for melt curve) or a fixed challenge temperature (for isothermal dose-response).

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.

    • Quantify the amount of soluble PARP7 in the supernatant by Western blotting or other protein detection methods.

    • For an isothermal dose-response experiment, plot the amount of soluble PARP7 against the inhibitor concentration to determine the EC50 for target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Workflow for Cellular Thermal Shift Assay (CETSA) Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Heat_Challenge 3. Heat Challenge Inhibitor_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Determine EC50) Protein_Quantification->Data_Analysis

Caption: Step-by-step workflow for performing a CETSA experiment.

Split Nanoluciferase Assay for Cellular Target Engagement

This is a high-throughput method to quantify endogenous PARP7 protein levels and assess inhibitor target engagement in living cells.

  • Principle: The assay utilizes a split NanoLuciferase system where a small tag (HiBiT) is knocked into the endogenous PARP7 locus. Lysis of the cells in the presence of the larger NanoLuc fragment (LgBiT) reconstitutes a functional luciferase, and the resulting luminescence is proportional to the amount of PARP7 protein. Inhibitor binding stabilizes PARP7, leading to an increase in the luminescent signal.

  • Procedure:

    • Use a cell line with a HiBiT tag knocked into the endogenous PARP7 gene (e.g., HiBiT-PARP7 CT-26 cells).

    • Seed the cells in a 96-well plate.

    • Treat the cells with a dose-response of the PARP7 inhibitor.

    • Incubate for a specified period (e.g., 18 hours).

    • Lyse the cells and add the Nano-Glo HiBiT lytic detection reagent containing LgBiT and substrate.

    • Measure the luminescence.

    • Plot the luminescence against the inhibitor concentration to determine the EC50 for target engagement.

Conclusion

This compound is a highly potent inhibitor of PARP7 with strong biochemical and cellular activity. While direct structural information of its complex with PARP7 remains to be elucidated, comparisons with other well-characterized inhibitors suggest a binding mode that likely involves key interactions within the catalytic site. The diverse roles of PARP7 in critical cancer-related signaling pathways, including innate immunity and androgen receptor signaling, underscore the therapeutic potential of potent and selective inhibitors like this compound. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this and other promising PARP7-targeting compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Parp7-IN-15, a potent PARP7 inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] While specific disposal instructions for this compound are not publicly available, established guidelines for the disposal of hazardous chemical waste in laboratory settings provide a clear framework for its safe management. This guide synthesizes these general procedures to offer a comprehensive operational plan for the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before beginning any disposal process, it is crucial to consult your institution's specific safety data sheets (SDS) and waste management protocols. The following table summarizes key handling and storage information for this compound, derived from supplier data sheets.

ParameterRecommendationSource
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent repeated freeze-thaw cycles.[2]
Working Solution Preparation For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Solubility Soluble in DMSO.[3]MedChemExpress, GlpBio

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and its contaminated materials should be treated as hazardous chemical waste. The following steps are based on general laboratory hazardous waste disposal guidelines and regulations such as the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused stock solutions, diluted solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and labware (e.g., pipette tips, tubes), must be considered hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Incompatible chemicals should be separated by physical barriers.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition with a secure, screw-on cap.

    • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the concentration (if known), and the date accumulation started.

    • Indicate the building and room number where the waste was generated.

  • Accumulation and Storage :

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.

    • The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.

    • According to EPA regulations for academic laboratories, hazardous waste should be removed from the laboratory every twelve months. However, once a container is full, it must be removed from the SAA within three days.

  • Disposal Request and Pickup :

    • Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Preparation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generate this compound Waste (Unused solutions, contaminated PPE, labware) B Segregate this compound waste from other chemical streams A->B C Select a compatible, leak-proof hazardous waste container B->C D Label container with 'Hazardous Waste', chemical name, and location C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E F Conduct weekly inspections of the SAA for leaks E->F G Arrange for pickup by Environmental Health & Safety (EH&S) F->G H Proper disposal by a licensed hazardous waste facility G->H

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always prioritize your institution's specific guidelines and consult with your EH&S department for any clarifications.

References

Safeguarding Research: A Comprehensive Guide to Handling Parp7-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent, novel compounds like Parp7-IN-15. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, drawing on general best practices for hazardous drug handling.[4][5]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (double-gloving recommended).To prevent skin contact and absorption. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles.
Skin and Body Protection A fully buttoned lab coat, preferably disposable, with disposable sleeves.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, appropriate respiratory protection (e.g., an N95 respirator for solids) is mandatory.To prevent inhalation of the solid compound or aerosols.

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is necessary to prevent accidental exposure and maintain the integrity of this compound.

Designated Work Area: All procedures involving this compound, including weighing and solution preparation, must be performed in a designated area within a certified chemical fume hood.

Weighing:

  • Utilize a balance located inside a chemical fume hood or a containment enclosure.

  • Employ anti-static weigh paper to minimize the dispersal of the powdered compound.

Solution Preparation:

  • Prepare all solutions within a fume hood.

  • This compound is soluble in various organic solvents. The following table summarizes solubility data from suppliers.

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (8.89 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (8.89 mM)
10% DMSO, 90% Corn Oil≥ 5 mg/mL (8.89 mM)
  • To aid dissolution, gentle heating and/or sonication can be used if precipitation or phase separation occurs.

  • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Storage:

  • Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Supplier recommendations for stock solution storage are as follows to prevent inactivation from freeze-thaw cycles.

Storage TemperatureStorage Period
-80°C6 months
-20°C1 month

Emergency Procedures: Spill and Exposure Management

Spill Management:

  • A spill kit for hazardous chemicals should be readily available.

  • In the event of a spill, immediately evacuate the area.

  • Follow your institution's established procedures for hazardous chemical spills.

  • Contain the spill and clean it up using appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent handling guidelines) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area (in Fume Hood) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces and Equipment F->G H Segregate and Dispose of Hazardous Waste G->H I Doff and Dispose of PPE H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.